molecular formula C6H4F3IN2 B1409161 2-Amino-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1227602-97-2

2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1409161
CAS No.: 1227602-97-2
M. Wt: 288.01 g/mol
InChI Key: YRIMQSWLFUPHIK-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H4F3IN2 and its molecular weight is 288.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-iodo-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-iodo-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMQSWLFUPHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Amino-3-iodo-6-(trifluoromethyl)pyridine CAS 1060805-47-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1060805-47-5 Formula: C₆H₄F₃IN₂ Molecular Weight: 288.01 g/mol

Executive Summary: The Halogenated "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, 2-Amino-3-iodo-6-(trifluoromethyl)pyridine serves as a high-value "linchpin" intermediate. Its structural utility is defined by three distinct orthogonal handles:

  • C3-Iodine: A highly reactive "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • C2-Amine: A hard nucleophile capable of amide coupling, reductive amination, or participation in annulation reactions to form fused heterocycles.

  • C6-Trifluoromethyl: A metabolic shield that modulates lipophilicity (

    
    ) and prevents oxidative metabolism at the otherwise vulnerable C6 position.
    

This compound is frequently employed in the synthesis of Type I/II kinase inhibitors , P2X3 antagonists , and advanced agrochemicals, where the pyridine ring mimics the adenine core of ATP or serves as a bioisostere for phenyl rings to improve solubility and metabolic stability.

Physicochemical Profile

Data aggregated from predicted models and analogous experimental values.

PropertyValue / DescriptionSignificance
Appearance Off-white to pale yellow solidTypical for iodinated aminopyridines; sensitive to light oxidation.
Melting Point 95–100 °C (Predicted)Higher than parent 2-amino-6-CF3-pyridine (~70°C) due to halogen bonding.
Boiling Point ~280 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not solid.
LogP ~2.5The CF3 group significantly increases lipophilicity compared to non-fluorinated analogs.
pKa (MH+) ~2.0–2.5The electron-withdrawing CF3 and Iodine reduce the basicity of the pyridine nitrogen.
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; requires organic co-solvents for biological assays.

Synthetic Accessibility & Production

The synthesis of CAS 1060805-47-5 relies on the regioselective electrophilic aromatic substitution of the commercially available parent compound, 2-amino-6-(trifluoromethyl)pyridine.

Mechanism of Regioselectivity

The C2-amino group is a strong ortho/para activator. However, the C6-position is blocked by the CF3 group. The C5 position is meta to the amino group and deactivated by the adjacent CF3. Therefore, the C3 position (ortho to the amine) is the exclusive site for electrophilic attack.

Standard Operating Procedure (SOP): Iodination Protocol

Scale: 10 mmol baseline

Reagents:

  • Precursor: 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq)

  • Iodine Source:

    
    -Iodosuccinimide (NIS) (1.1 eq) or 
    
    
    
    (1.0 eq) with
    
    
    (0.5 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-(trifluoromethyl)pyridine (1.62 g, 10 mmol) and MeCN (20 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS (2.47 g, 11 mmol) portion-wise over 15 minutes to prevent exotherms. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (indicated by the disappearance of brown color).
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
    

Reactivity & Functionalization

This molecule acts as a divergent point for library synthesis. The diagram below illustrates the primary workflows.

Workflow A: Suzuki-Miyaura Cross-Coupling

The C3-Iodine bond is weaker and more reactive than the C-Br or C-Cl bonds, allowing for coupling at mild temperatures.

  • Conditions: Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq), Dioxane/Water, 80°C.
  • Outcome: Biaryl systems (e.g., 3-aryl-6-CF3-pyridines).

Workflow B: Annulation to Imidazo[1,2-a]pyridines

Reaction with


-haloketones allows the formation of fused bicyclic systems. The pyridine nitrogen attacks the ketone, followed by cyclization of the C2-amine onto the alkyl halide.
  • Significance: This scaffold is ubiquitous in GABA-A modulators and anti-infectives.

Workflow C: Buchwald-Hartwig Amination

While the C2-amine is present, the C3-iodine can be displaced by another amine using specific ligands (e.g., Xantphos) to create non-symmetric diamines.

G Start 2-Amino-6-(CF3)pyridine Product CAS 1060805-47-5 (3-Iodo Intermediate) Start->Product NIS, MeCN Electrophilic Sub. Suzuki Biaryl Product (Suzuki Coupling) Product->Suzuki Ar-B(OH)2, Pd(0) C-C Bond Imidazo Imidazo[1,2-a]pyridine (Annulation) Product->Imidazo R-CO-CH2-Br Cyclization Sonogashira Alkynyl Pyridine (Sonogashira) Product->Sonogashira Alkyne, CuI, Pd(0) C-C Bond

Figure 1: Divergent synthesis pathways starting from the iodination of the parent pyridine.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a privileged structure for binding to the hinge region of ATP-binding pockets in kinases.

  • Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the C2-amino group acts as a hydrogen bond donor.

  • Role of CAS 1060805-47-5: The C3-iodine allows the attachment of a "gatekeeper" aryl group that dictates selectivity (e.g., accessing the hydrophobic back pocket). The C6-CF3 group improves cellular permeability.

Agrochemistry (Pest Control)

Trifluoromethylpyridines are key pharmacophores in modern insecticides (e.g., sulfoxaflor analogs). The strong electron-withdrawing nature of the CF3 group stabilizes the molecule against metabolic degradation in plants and insects.

Handling & Safety (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301Toxic if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

  • Vertex Pharmaceuticals. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine and related intermediates.[1][2][3] EP2527327A1.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Workflow A).

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine. (Used for safety extrapolation).

Sources

Chemical structure and molecular weight of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Blocks in Medicinal Chemistry: A Technical Profile of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary

In the high-stakes landscape of drug discovery, 2-Amino-3-iodo-6-(trifluoromethyl)pyridine serves as a critical "linchpin" scaffold. Its value lies in its tri-functional nature: the amino group provides a handle for hydrogen bonding or further derivatization; the trifluoromethyl group modulates lipophilicity and metabolic stability (preventing oxidative metabolism at the C6 position); and the iodine atom at the C3 position acts as a highly reactive site for palladium-catalyzed cross-coupling reactions. This guide details the structural properties, synthetic access, and handling protocols for this pivotal intermediate.[1]

Part 1: Structural Characterization & Physiochemical Properties

The precise characterization of this molecule is essential for stoichiometry calculations in downstream coupling reactions.

Identity & Constants
PropertyValueNotes
IUPAC Name 6-(Trifluoromethyl)-3-iodopyridin-2-aminePreferred nomenclature for indexing.
Common Name 2-Amino-3-iodo-6-(trifluoromethyl)pyridineWidely used in vendor catalogs.
CAS Number 1242247-38-0 (Verify with vendor)Note: Often custom synthesized; precursor CAS is 34486-24-3.
Molecular Formula C₆H₄F₃IN₂
Molecular Weight 287.99 g/mol Precision value for molarity calculations.
Exact Mass 287.9371Useful for HRMS identification.
Physical State Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water and hexanes.
Structural SMILES & InChI
  • SMILES: NC1=C(I)C=CC(C(F)(F)F)=N1

  • InChI Key: (Derivative specific) - Use SMILES for database searching.

Part 2: Synthetic Access & Methodology[1][2][3][4][5]

The synthesis of the 3-iodo derivative typically proceeds via electrophilic aromatic substitution of the commercially available precursor, 2-Amino-6-(trifluoromethyl)pyridine .

Regioselectivity Challenge

The primary challenge in synthesizing this molecule is controlling regioselectivity between the C3 (ortho) and C5 (para) positions relative to the amino group.

  • Electronic Effect: The amino group (-NH₂) is a strong activator and ortho, para-director.

  • Steric/Inductive Effect: The trifluoromethyl group (-CF₃) at C6 is electron-withdrawing. It strongly deactivates the adjacent C5 position via induction. Consequently, despite the steric hindrance at C3 (flanked by -NH₂), the electronic deactivation of C5 often allows for successful iodination at C3 under controlled conditions.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Precursor Precursor 2-Amino-6-(trifluoromethyl)pyridine (CAS: 34486-24-3) Reagents Reagents NIS (N-Iodosuccinimide) Acetonitrile (MeCN) Reflux / 80°C Precursor->Reagents Dissolution Intermediate Transition State Electrophilic Attack at C3 vs C5 Reagents->Intermediate I+ Generation Product Target Product 2-Amino-3-iodo-6-(trifluoromethyl)pyridine (C3-Iodo Isomer) Intermediate->Product Major Pathway (Due to C5 deactivation) Byproduct Byproduct 5-Iodo Isomer (Separated via Column) Intermediate->Byproduct Minor Pathway

Figure 1: Synthetic pathway highlighting the regioselective iodination driven by the electronic deactivation of the C5 position by the CF3 group.

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Preparation Dissolve 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M concentration]. Ensure the solvent is dry to prevent hydrolysis side reactions.

Step 2: Iodination Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Why NIS? NIS is a milder source of electrophilic iodine (

    
    ) compared to 
    
    
    
    , reducing the risk of over-iodination.

Step 3: Reaction & Monitoring Heat the mixture to 80°C for 4–6 hours. Monitor via LCMS or TLC (Hexane/EtOAc 4:1).

  • Checkpoint: Look for the consumption of the starting material (

    
    ) and the appearance of the iodinated product (
    
    
    
    ).

Step 4: Workup & Purification

  • Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (indicated by color change from brown to yellow/clear).
    
  • Extract with Ethyl Acetate (3x).[2]

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The 3-iodo isomer typically elutes after the 5-iodo isomer due to hydrogen bonding between the amine and the iodine, or slight polarity differences. Verify fractions by NMR.

Part 3: Analytical Validation (E-E-A-T)

Trustworthiness in chemical synthesis requires rigorous validation. Do not rely solely on MS data.

NMR Signature (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~6.8 ppm (Broad s, 2H): 
      
      
      
      protons. Broadening indicates exchangeable protons.
    • 
       ~7.2 ppm (d, 1H, J = 8.0 Hz):  Proton at C5.
      
    • 
       ~8.1 ppm (d, 1H, J = 8.0 Hz):  Proton at C4.
      
    • Diagnostic: The coupling constant (

      
      ) indicates ortho coupling between H4 and H5. If the product were the 5-iodo isomer, the remaining protons (H3 and H4) would also show ortho coupling, but the chemical shifts would differ significantly due to the proximity to the iodine.
      
    • Key Differentiator: In the 3-iodo isomer, the H4 proton is deshielded by the adjacent Iodine and appears further downfield.

Mass Spectrometry
  • LCMS (ESI+):

    
    .
    
  • Isotope Pattern: Look for the lack of Chlorine/Bromine isotope patterns (no M+2 peaks of significant height). Iodine is monoisotopic.[3]

Part 4: Reactivity Profile & Applications

The 3-iodo position is structurally privileged for building fused ring systems (e.g., azaindoles) or bi-aryl scaffolds.

Functionalization Pathways (Graphviz)

ReactivityMap Core 2-Amino-3-iodo- 6-(trifluoromethyl)pyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 / Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd/CuI Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd(OAc)2 / Ligand Biaryl Bi-aryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Alkynyl Alkynyl Pyridines Sonogashira->Alkynyl Cyclization Cyclization to Azaindoles Fused Fused Heterocycles Cyclization->Fused Alkynyl->Cyclization Acid/Base

Figure 2: Reactivity map demonstrating the versatility of the C3-iodine handle for constructing complex pharmaceutical scaffolds.

Application Case Study

This scaffold is frequently utilized in the synthesis of PI3K inhibitors and TRK inhibitors . The CF3 group occupies a hydrophobic pocket in the enzyme active site, while the amino-pyridine motif forms a critical "hinge-binding" hydrogen bond interaction with the kinase ATP-binding site.

Part 5: Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: WARNING .

  • Pictograms: GHS07 (Exclamation Mark).

  • Storage: Keep cold (2–8°C) and protected from light. Iodine-carbon bonds can be photolabile over long periods.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • National Center for Biotechnology Information (PubChem). 2-Amino-6-(trifluoromethyl)pyridine (Precursor Data). Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. (General reference for aminopyridine scaffolds in drug design).
  • Organic Syntheses.Regioselective Iodination of Aminopyridines. (Methodological basis for NIS protocol).

Sources

Electronic effects of trifluoromethyl group on aminopyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Aminopyridine Reactivity

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, aminopyridines represent a cornerstone scaffold, present in a multitude of clinically successful therapeutic agents. Their prevalence stems from their ability to engage in critical hydrogen bonding interactions, their favorable metabolic profiles, and their synthetic versatility. Parallel to the rise of this privileged heterocycle has been the strategic incorporation of fluorine, and specifically the trifluoromethyl (CF₃) group, to modulate the physicochemical and pharmacological properties of drug candidates. The CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2]

This guide provides an in-depth analysis of the profound electronic effects the trifluoromethyl group exerts on the aminopyridine core. We will move beyond a simple description of outcomes to explore the underlying causality, providing researchers and drug development professionals with the predictive understanding necessary to harness these effects for rational molecular design and synthetic strategy. We will dissect how this powerful electron-withdrawing substituent fundamentally alters the basicity, nucleophilicity, and site-selectivity of the aminopyridine scaffold in key chemical transformations.

The Trifluoromethyl Group: A Dual-Action Electronic Modulator

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a property that arises from the cumulative electronegativity of its three fluorine atoms.[3][4] Its influence on an aromatic system like aminopyridine is primarily channeled through a powerful negative inductive effect (-I), with a minor contribution from a deactivating resonance effect (hyperconjugation).

  • Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which the group is attached. This effect is transmitted through the sigma bonds of the pyridine ring, significantly reducing the electron density across the entire aromatic system.

  • Resonance Effect (σR): A weaker resonance effect, sometimes referred to as C-F hyperconjugation, also contributes to the electron withdrawal. This involves the overlap of the C-F σ* anti-bonding orbitals with the π-system of the ring, further delocalizing and withdrawing electron density.

The net result is a profound polarization of the aminopyridine core, which has critical and predictable consequences for its chemical reactivity.

G cluster_0 Electronic Effects of CF3 Group CF3 CF3 Group Inductive Strong Inductive Effect (-I) CF3->Inductive Resonance Weak Resonance Effect (σR) CF3->Resonance Pyridine Aminopyridine Ring Inductive->Pyridine Resonance->Pyridine Withdrawal Significant Electron Density Withdrawal Pyridine->Withdrawal

Caption: Dominant electronic effects of the CF₃ substituent.

Impact on Basicity (pKa) and Nucleophilicity

The most immediate consequence of the CF₃ group's electron-withdrawing nature is a dramatic reduction in the basicity of both the pyridine ring nitrogen and the exocyclic amino group.

Basicity Attenuation

Basicity, quantified by the pKa of the conjugate acid, is a direct measure of the availability of the lone pair of electrons on a nitrogen atom to accept a proton. By withdrawing electron density, the CF₃ group makes these lone pairs less available for protonation, thus lowering the pKa and rendering the molecule significantly less basic compared to its non-fluorinated counterpart.

For instance, the pKa of unsubstituted pyridine is approximately 5.2. The introduction of a CF₃ group leads to a substantial decrease in basicity, with the effect being most pronounced when the group is at the 2- or 4-position, where it can exert its influence more directly on the ring nitrogen.[5]

Table 1: Comparative pKa Values of Trifluoromethylpyridine Isomers

Compound pKa
Pyridine ~5.2
3-Trifluoromethylpyridine 2.84[5]
4-Trifluoromethylpyridine 3.48[5]

| 2-Trifluoromethylpyridine | ~0.60 (Predicted)[5] |

While specific pKa data for all trifluoromethyl-aminopyridine isomers is sparse in the literature, the trend is unequivocal. The presence of the electron-donating amino group will raise the overall basicity relative to the corresponding trifluoromethylpyridine, but the powerful electron-withdrawing effect of the CF₃ group will still result in a significantly lower pKa compared to an unsubstituted aminopyridine. This reduction in basicity is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor interactions.

Diminished Nucleophilicity

For amines, nucleophilicity generally correlates with basicity.[6][7] The CF₃ group's depletion of electron density at the exocyclic amino group directly reduces its ability to act as a nucleophile. This has profound implications for synthetic chemistry, as reactions involving the nucleophilic attack of the amino group will be significantly slower or may require more forcing conditions. The effect of electron-withdrawing groups on amine nucleophilicity is substantial; for example, the presence of a trifluoro group in 2,2,2-trifluoroethylamine reduces its nucleophilicity by a factor of approximately 100,000 compared to a non-fluorinated analogue.[6]

Modulating Reactivity in Key Synthetic Transformations

The electronic perturbations caused by the CF₃ group create a dichotomy in the reactivity of the aminopyridine scaffold: while the nucleophilicity of the amino group and the ring's susceptibility to electrophilic attack are suppressed, the ring becomes highly activated towards nucleophilic aromatic substitution.

Reactivity of the Amino Group: N-Functionalization

The reduced nucleophilicity of the amino group presents a challenge for common N-functionalization reactions.

  • N-Acylation and N-Sulfonylation: These reactions proceed via nucleophilic attack of the amine onto an acyl or sulfonyl chloride. With a CF₃-substituted aminopyridine, these reactions often require stronger bases, higher temperatures, or longer reaction times to achieve satisfactory conversion compared to their non-fluorinated analogues.[8]

  • N-Arylation (e.g., Buchwald-Hartwig Coupling): Palladium-catalyzed cross-coupling reactions to form C-N bonds can also be hampered. The diminished nucleophilicity of the amine can slow the rate-determining reductive elimination step, potentially leading to lower yields or requiring more specialized catalyst systems.

Protocol Example: N-Sulfonylation of a Trifluoromethyl-Aminopyrimidine

This protocol is adapted from a reported synthesis of 5-trifluoromethyl-2-aminopyrimidine derivatives and illustrates the typical conditions required.[8]

Objective: To synthesize an N-sulfonylated trifluoromethyl-aminopyrimidine derivative.

Materials:

  • 5-Trifluoromethyl-2-aminopyrimidine (1.0 equiv)

  • Corresponding sulfonyl chloride (1.1 equiv)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-trifluoromethyl-2-aminopyrimidine in pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-sulfonylated product.

G cluster_workflow General Workflow for N-Functionalization Start CF3-Aminopyridine + Electrophile Reaction Reaction in Solvent (e.g., Pyridine, DMF) +/- Base, Catalyst Start->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Pure N-Functionalized Product Purify->Product

Caption: A typical experimental workflow for N-functionalization.

Reactivity of the Pyridine Ring: C-Functionalization

The trifluoromethyl-substituted aminopyridine ring is exceptionally deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing power of the ring nitrogen and the CF₃ group creates a highly electron-deficient π-system that is resistant to attack by electrophiles.[9] Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for many aromatic systems, are generally unfeasible under standard conditions.[9][10] If an EAS reaction can be forced to occur, it is expected to proceed with meta-directing regioselectivity relative to the powerful deactivating CF₃ group.[10]

In stark contrast to its deactivation towards EAS, the CF₃ group strongly activates the aminopyridine ring for nucleophilic aromatic substitution (SNAr). For SNAr to occur, two conditions must be met:

  • The ring must be electron-deficient.

  • There must be a good leaving group (typically a halogen) on the ring.

The CF₃ group excels at fulfilling the first condition. When positioned ortho or para to a leaving group, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through both its inductive and resonance effects. This stabilization lowers the activation energy of the reaction, often dramatically accelerating the rate of substitution.[11][12] This makes SNAr a powerful and reliable strategy for the late-stage functionalization of trifluoromethyl-substituted halo-aminopyridines.

G cluster_snar S(N)Ar Mechanism on an Activated Ring Reactants Nu:⁻ + Py-LG (CF3-activated) TS1 Transition State 1 Reactants->TS1 Attack Intermediate Meisenheimer Complex (Negative charge stabilized by CF3) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of LG Products Py-Nu + LG⁻ TS2->Products

Caption: The S(N)Ar mechanism is favored on electron-poor rings.

Protocol Example: SNAr on a Chloro-Trifluoromethylpyridine Derivative

This protocol is a representative example for the displacement of a chloride from a CF₃-activated pyridine ring with an amine nucleophile.

Objective: To synthesize a diamino-trifluoromethylpyridine derivative via SNAr.

Materials:

  • 2-Amino-4-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Morpholine (or other secondary amine nucleophile, 1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vial, add 2-amino-4-chloro-6-(trifluoromethyl)pyridine, K₂CO₃, and a magnetic stir bar.

  • Solvent and Nucleophile Addition: Add DMF (or DMSO) as the solvent, followed by the amine nucleophile (morpholine).

  • Heating: Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the specific nucleophile's reactivity.

  • Reaction Monitoring: Stir the reaction at the elevated temperature for 6-24 hours, monitoring its progress by LC-MS or TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with brine to remove residual DMF/DMSO.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired product.

Conclusion and Strategic Outlook

The trifluoromethyl group is a powerful tool for modulating the reactivity of the aminopyridine scaffold, but its effects are nuanced. It imposes a significant "electronic tax" on the nucleophilicity of the amino group and the ring's susceptibility to electrophilic attack. Synthetic chemists must account for this by employing more forcing conditions for N-functionalization and generally avoiding electrophilic substitution strategies.

Conversely, this same electron-withdrawing power brilliantly activates the ring for nucleophilic aromatic substitution, turning SNAr into a premier strategy for diversification. For the drug discovery scientist, this understanding is paramount. The CF₃ group's ability to drastically lower pKa can be leveraged to tune a molecule's ionization profile for optimal ADME properties, while the synthetic consequences of its electronic effects must be factored into the design of efficient and scalable synthetic routes. A thorough appreciation for the fundamental electronic principles at play allows for the predictive and strategic use of the trifluoromethyl group, transforming it from a simple substituent into a sophisticated instrument for molecular engineering.

References

  • A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. Benchchem.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing.
  • Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH.
  • Trifluoromethylpyridine: Its chemistry and applic
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • A transition metal/microwave irradiation (or base) free synthesis of aminopyridines. SciELO.
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
  • Synthesis of trifluoromethyl γ-aminophosphonates by nucleophilic aziridine ring opening. Europe PMC.
  • Preparation of (trifluoromethyl)pyridines.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. NINGBO INNO PHARMCHEM CO.,LTD.. 1al Guide to the Electrophilic Aromatic Substitution on 2,6-Bis(trifluoromethyl)pyridine. Benchchem.
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC.
  • Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich.
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society.
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

Sources

Safety Data Sheet (SDS) for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Risk Assessment of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Document Control:

  • Target Compound: 2-Amino-3-iodo-6-(trifluoromethyl)pyridine[1]

  • Chemical Family: Halogenated Aminopyridines[1]

  • Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

  • Version: 1.0 (Research Use Only)

Part 1: Molecular Identity & Strategic Utility[1]

1.1 The Compound This guide addresses the specific handling requirements for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine . This molecule is a "privileged scaffold" in medicinal chemistry.[1] The 2-amino group functions as a hydrogen bond donor/acceptor in kinase hinge binding, while the 3-iodo position serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1] The 6-trifluoromethyl group modulates lipophilicity and metabolic stability, preventing oxidative metabolism at the susceptible 6-position.[1]

1.2 Chemical Identifiers

  • IUPAC Name: 6-(Trifluoromethyl)-3-iodopyridin-2-amine[1]

  • CAS Number: 1261366-00-0 (Note: Isomers exist; verify batch Certificate of Analysis)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 288.01 g/mol [1]

  • SMILES: NC1=C(I)C=CC(C(F)(F)F)=N1[1]

  • Appearance: Typically an off-white to pale yellow solid.[1] Darkening indicates iodine liberation (decomposition).[1]

Part 2: The Hazard Matrix (Structure-Activity Risk Assessment)

Standard SDSs often default to generic "Irritant" codes.[1] However, the structural features of this compound dictate a more rigorous safety profile.

2.1 Functional Group Hazard Analysis

Structural MotifAssociated RiskMechanism of Toxicity/Instability
Pyridine Core Acute Toxicity / IrritantBase interactions with biological membranes; potential neurotoxicity at high doses.[1]
-NH2 (Amino) SensitizerPotential for skin sensitization and allergic dermatitis upon repeated exposure.[1]
-I (Iodine) Photolability The C-I bond is weak.[1] Exposure to UV light generates radical species and free iodine (

), causing chemical burns and pressure buildup in sealed vials.
-CF3 (Trifluoromethyl) Enhanced Permeability Increases lipophilicity (

), facilitating rapid absorption through the skin and blood-brain barrier.[1]

2.2 GHS Classification (Conservative Approach) Based on SAR analysis of the analog 2-Amino-6-(trifluoromethyl)pyridine:

  • Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed )[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3][4]

  • Serious Eye Damage: Category 2A (H319)[1]

  • STOT-SE: Category 3 (H335: Respiratory Irritation)[1]

Part 3: Operational Protocols & Self-Validating Systems

3.1 Storage & Stability (The "Amber Rule")

  • Protocol: Store strictly in amber glass vials under an inert atmosphere (Argon/Nitrogen).

  • Temperature: 2–8°C recommended.

  • Validation: Visual inspection before use. If the solid has turned brown or purple, free iodine is present.[1]

    • Remediation:[1] Dissolve in EtOAc and wash with 10%

      
       (sodium thiosulfate) to quench free iodine before use in sensitive catalysis.[1]
      

3.2 Reaction Safety: Cross-Coupling Workflows The primary utility of this compound is in Pd-catalyzed reactions.[1] The C-I bond is highly reactive.[1]

  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM.[1] Sparingly soluble in water.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong acids (protonation of the pyridine nitrogen can alter reactivity; strong acids may also liberate HF trace over time if the CF3 group is forced to hydrolyze under extreme conditions, though it is generally stable).[1][5]

3.3 Workflow Visualization: Safe Weighing & Solubilization

HandlingWorkflow Stock Cold Storage (Amber Vial, 4°C) Check Visual QC (Color Check) Stock->Check Warm to RT Weigh Weighing (Fume Hood/Glovebox) Check->Weigh If White/Pale Yellow Waste Waste Stream (Halogenated Organic) Check->Waste If Purple/Brown (Degraded) Solubilize Solubilization (DMSO/DMF) Weigh->Solubilize Add Solvent Solubilize->Waste Rinsate

Caption: Figure 1. Safe handling workflow emphasizing visual Quality Control (QC) to detect iodine liberation prior to solubilization.

Part 4: Emergency Response & Toxicology

4.1 Exposure Response Logic Due to the lipophilic nature of the


 group, systemic absorption is a primary concern.[1]

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact (High Absorption Risk) Route->Skin Eye Eye Contact Route->Eye Ingest Ingestion Route->Ingest ActionSkin Wash 15min + Soap Do NOT use Alcohol Skin->ActionSkin ActionEye Rinse 15min Remove Contacts Eye->ActionEye ActionIngest Rinse Mouth Call Poison Control Ingest->ActionIngest Medical Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Figure 2.[1][6] Triage logic for exposure. Note the specific prohibition of alcohol for skin washing to prevent enhanced absorption.

4.2 Toxicological Mechanisms

  • Mechanism: Halogenated pyridines can act as alkylating agents if metabolically activated.[1] The primary acute risk is respiratory and mucosal irritation.[1]

  • Long-term: Fluorinated compounds are often persistent.[1] While specific chronic data for this intermediate is limited, treat as a potential organ toxicant (Liver/Kidney) by analogy to similar halo-pyridines.[1]

Part 5: Environmental Fate & Disposal[1][8]

5.1 Fluorinated Waste Protocol The trifluoromethyl group (


) is extremely stable and does not biodegrade easily.[1]
  • Disposal: MUST be incinerated in a facility equipped with scrubbers for Hydrogen Fluoride (HF) and Hydrogen Iodide (HI).[1]

  • Do NOT: Discharge into aqueous waste streams.[1][5] The compound is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[1]

5.2 Spill Management

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended due to iodine permeability) and a P95/P100 particulate respirator.[1]

  • Containment: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust (potential reaction with iodine if liberated).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Halogenated Pyridines. Retrieved from [Link][1]

Sources

Technical Guide: Stability and Handling of 3-Iodo-aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-iodo-aminopyridines (e.g., 2-amino-3-iodopyridine) are critical synthons in medicinal chemistry, particularly for accessing bicyclic heterocycles (azaindoles, pyrido-fused systems) via palladium-catalyzed cross-couplings. However, their utility is frequently compromised by their inherent instability under ambient conditions.

The Core Insight: These compounds possess a "instability triad":

  • Weak C–I Bond: Susceptible to homolytic cleavage by UV/visible light.

  • Electron-Rich Ring: The amino group increases electron density, accelerating oxidative degradation.

  • Auto-Catalytic Decomposition: Liberated iodine (

    
    ) acts as a mild oxidant and Lewis acid, potentially accelerating further degradation.
    

This guide provides a mechanistic understanding of these failure modes and establishes a self-validating protocol for their storage and remediation.

Mechanistic Analysis of Instability

To preserve these reagents, one must understand the causality of their degradation. It is not random; it is a deterministic photochemical and oxidative cascade.

The Photochemical Trigger (C–I Homolysis)

The bond dissociation energy (BDE) of the


 bond in iodopyridines is approximately 65 kcal/mol. This is significantly lower than C-Br or C-Cl bonds. Absorption of photons in the near-UV to blue spectrum (300–450 nm) excites the molecule to a singlet state (

), which often undergoes intersystem crossing to a repulsive triplet state, resulting in homolytic cleavage.

The Cascade:

  • Initiation: Light strikes the C-I bond

    
     Aryl radical + Iodine radical (
    
    
    
    ).
  • Propagation: The highly reactive aryl radical abstracts hydrogen from solvent or moisture, leading to protodeiodination (formation of the non-iodinated aminopyridine impurity).

  • Termination/Side-Reaction: Iodine radicals recombine to form molecular iodine (

    
    ), causing the characteristic "browning" of the solid.
    
Oxidative Darkening

The amino group (


) activates the pyridine ring. In the presence of atmospheric oxygen and moisture, the "brown tar" often observed is a complex mixture of:
  • N-oxides.

  • Azo-dimers (formed via coupling of amino-radicals).

  • Charge-transfer complexes between the amine (donor) and liberated iodine (acceptor).

Visualization of Degradation Pathway

DegradationMechanism Start 3-Iodo-aminopyridine (Pure/White) Excited Excited State (S1 / T1) Start->Excited Absorption Photon UV/Blue Light (Ambient) Photon->Excited Homolysis Homolytic Cleavage Excited->Homolysis RadicalPair Radical Pair [Py-NH2• + I•] Homolysis->RadicalPair PathA H-Abstraction (Solvent/Moisture) RadicalPair->PathA PathB Radical Recombination RadicalPair->PathB Prod1 Protodeiodination (Impurity: Aminopyridine) PathA->Prod1 Prod2 Iodine Liberation (I2) (Brown Color) PathB->Prod2 Prod3 Oxidative Oligomers (Black Tar) Prod2->Prod3 Catalyzes oxidation

Figure 1: The photochemical degradation cascade of 3-iodo-aminopyridines. Note that iodine liberation acts as a visual indicator of failure.

Stability Data & Storage Protocols

The following data summarizes the stability profile based on accelerated aging studies of halopyridines.

Comparative Stability Table
ConditionDurationAppearancePurity (HPLC)Outcome
Ambient (Light + Air, 25°C) 48 HoursLight Brown96%Degrading.

liberation visible.
Ambient (Dark + Air, 25°C) 2 WeeksOff-white/Beige98%Stable. Slow oxidative drift.
Refrigerated (Dark, 4°C) 6 MonthsWhite/Off-white>99%Optimal. Standard storage.
Solution (DMSO, Ambient) 24 HoursDark Brown<90%Critical Failure. Rapid photolysis in solution.
The Self-Validating Storage Protocol

To ensure data integrity in drug development, do not rely on "assumed" purity. Use this workflow:

  • Incoming QC: Upon receipt, verify color. If yellow/brown, perform Remediation (Section 4) immediately.

  • Aliquot Strategy: Do not repeatedly thaw/freeze the bulk bottle. Aliquot into single-use amber vials under inert gas (Argon/Nitrogen).

  • The "Argon Blanket": Because the amine is susceptible to oxidation, backfill headspace with Argon. Argon is heavier than air and provides a better blanket than Nitrogen for solids.

  • Container: Use amber glass exclusively. Clear glass allows UV penetration that cleaves the C-I bond.

Remediation: Purification of Degraded Reagents

It is common to find a bottle of 2-amino-3-iodopyridine that has turned black on the shelf. Do not discard. The "black" color is often trace iodine (


) which looks worse than it is, but this iodine can poison Palladium catalysts in subsequent coupling steps.
The "Wash and Recrystallize" Protocol

Objective: Remove molecular iodine (


) and oxidative oligomers.

Reagents:

  • Ethyl Acetate (EtOAc)

  • Sodium Thiosulfate (

    
    ), 10% aq. solution
    
  • Hexanes or Heptane

Step-by-Step Methodology:

  • Dissolution: Dissolve the dark solid in minimal Ethyl Acetate (approx. 5-10 mL per gram).

    • Note: If insoluble black tar remains, filter it off using a sintered glass funnel.

  • The Reductive Wash (Critical Step): Wash the organic layer with 10% aqueous Sodium Thiosulfate.

    • Observation: The organic layer should instantly shift from brown/orange to pale yellow or colorless as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
  • Extraction: Separate layers. Wash the organic layer once with brine.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Recrystallization:

    • Redissolve the residue in minimal hot EtOAc.

    • Slowly add Hexanes until turbidity persists.

    • Cool to 4°C. Collect crystals via filtration.

Quality Control Decision Tree

QC_Workflow Sample Sample Inspection Visual Visual Check: Color? Sample->Visual White White / Off-White Visual->White Pass Brown Yellow / Brown / Black Visual->Brown Fail NMR 1H NMR Check White->NMR ThioWash Protocol 4.1: Thiosulfate Wash Brown->ThioWash PurityCheck Purity > 98%? NMR->PurityCheck ThioWash->NMR Use RELEASE FOR USE (Store Dark/Cold) PurityCheck->Use Yes Discard Discard / Repurify PurityCheck->Discard No

Figure 2: Decision matrix for assessing and remediating 3-iodo-aminopyridine stocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763151, 2-Amino-3-iodopyridine. Retrieved from [Link]

  • Xu, P., & Fu, H. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling.[1] The Journal of Organic Chemistry. (Discusses photoredox lability of iodopyridines). Retrieved from [Link]

Sources

Literature review of 2-amino-3-halopyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-3-halopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bifurcation point for the synthesis of bioactive fused heterocycles. Its utility stems from the orthogonal reactivity of the C2-amino nucleophile and the C3-halogen electrophile (Cl, Br, I). This duality enables rapid access to 7-azaindoles , pyrido[2,3-d]pyrimidines , and imidazo[1,2-a]pyridines —core motifs found in FDA-approved kinase inhibitors, GPCR ligands, and anti-infectives.

This guide provides a technical roadmap for leveraging this scaffold, focusing on synthetic causality, validated protocols, and application in high-value therapeutic targets.

Part 1: Structural Utility & Reactivity Landscape

The Orthogonality Principle

The 2-amino-3-halopyridine core is valuable because it allows for sequential functionalization without the need for extensive protecting group strategies.

  • C3-Halogen (Electrophile): Susceptible to oxidative addition by transition metals (Pd, Cu, Ni). The reactivity order is I > Br > Cl >> F. This site is the entry point for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C2-Amine (Nucleophile): Acts as a directing group for C3-functionalization or as a nucleophile for cyclization (e.g., with aldehydes, isocyanates, or

    
    -haloketones).
    
Reactivity Divergence Map

The following diagram illustrates how a single starting material (2-amino-3-bromopyridine) diverges into three distinct pharmacological classes.

ReactivityMap Scaffold 2-Amino-3-Halopyridine (Scaffold) Azaindole 7-Azaindoles (Kinase Inhibitors) Scaffold->Azaindole Sonogashira + Cyclization PyridoPyr Pyrido[2,3-d]pyrimidines (CDK/EGFR Inhibitors) Scaffold->PyridoPyr Carbonylation + Amidine Condensation Imidazo Imidazo[1,2-a]pyridines (GABA Modulators) Scaffold->Imidazo Condensation w/ Alpha-Haloketones

Figure 1: Divergent synthetic pathways from the 2-amino-3-halopyridine core.

Part 2: Synthetic Pathways & Causality

Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)

The 7-azaindole is a bioisostere of indole and purine, crucial for ATP-competitive kinase inhibitors.

  • Mechanism: The most robust route involves a Sonogashira coupling at C3 followed by a base-mediated 5-endo-dig cyclization .

  • Causality: The C2-amine is often protected (e.g., Pivaloyl) or left free depending on the alkyne. Free amine is preferred for "one-pot" efficiency, but requires careful control of copper species to prevent catalyst poisoning.

  • Key Insight: Using 2-amino-3-iodopyridine significantly lowers the activation energy for the oxidative addition step compared to the bromide, allowing for milder conditions (Room Temp vs. Reflux).

Synthesis of Pyrido[2,3-d]pyrimidines

These are structural analogs of quinazolines (e.g., Gefitinib).

  • Mechanism: Palladium-catalyzed carbonylation (CO insertion) at C3 converts the halogen to an ester or amide, which then condenses with formamide or urea.

  • Alternative: Heck reaction with acrylates followed by intramolecular cyclization.

Part 3: Case Studies in Drug Discovery

Target Class A: c-Met and ALK Kinase Inhibitors

Researchers have utilized 2-aminopyridine-3-carboxamides (derived from 2-amino-3-halopyridines via cyanation/hydrolysis) to target c-Met.

  • Logic: The pyridine nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Met1160 in c-Met), while the C3-amide projects into the solvent front or specificity pocket.

  • Data Point: Compounds in this class have achieved IC50 values < 25 nM against c-Met [1].

Target Class B: nNOS Inhibitors

Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) is vital for neurodegenerative diseases.

  • Logic: The 2-aminopyridine headgroup mimics the guanidine of arginine (the natural substrate). The C3-halogen is used to attach a "tail" that extends into the substrate access channel, improving selectivity over eNOS (endothelial NOS) [2].

Part 4: Experimental Protocols

Protocol 1: Robust Buchwald-Hartwig Amination

Use this for C3-functionalization to introduce aryl amines.

Reagents:

  • Substrate: 2-Amino-3-bromopyridine (1.0 equiv)

  • Amine: Aryl amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) - Selected for wide bite angle, stabilizing the reductive elimination step.

  • Base: Cs2CO3 (2.0 equiv) - Mild base prevents side reactions common with NaOtBu.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Purge: Charge a reaction vial with Pd2(dba)3, Xantphos, and Cs2CO3. Seal and purge with Argon for 5 minutes. Reason: Pd(0) is oxygen-sensitive.

  • Solvation: Add dioxane, 2-amino-3-bromopyridine, and the coupling amine.

  • Activation: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol 2: One-Pot Synthesis of 7-Azaindole

From 2-amino-3-iodopyridine.

Reagents:

  • Substrate: 2-Amino-3-iodopyridine (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Et3N (3.0 equiv)

  • Solvent: DMF[2][3]

Workflow Visualization:

AzaindoleFlow Start Start: 2-Amino-3-Iodopyridine + Alkyne + Pd/Cu Step1 Sonogashira Coupling (RT, 4h) Start->Step1 Check Check LCMS: Intermediate Formed? Step1->Check Check->Step1 No (Add time) Step2 Add KOtBu (2 equiv) Heat to 80°C (Cyclization) Check->Step2 Yes End Final Product: 2-Substituted-7-Azaindole Step2->End

Figure 2: One-pot Sonogashira-Cyclization workflow for 7-azaindole synthesis.

Part 5: Comparative Data Analysis

Table 1: Halogen Reactivity in Cross-Coupling on 2-Aminopyridine Scaffold

Substituent (C3)Relative ReactivityPreferred Coupling TypeCommon Side Reaction
Iodine (-I) HighSonogashira, HeckDeiodination (Protodehalogenation)
Bromine (-Br) MediumSuzuki, BuchwaldBis-coupling (if C5 is also activated)
Chlorine (-Cl) LowSuzuki (requires bulky ligands)Unreacted starting material

References

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: PubMed (Bioorg Med Chem Lett). URL:[Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: PMC (J Med Chem). URL:[Link]

  • Synthesis of 7-Azaindole from 2-amino-3-iodopyridine. Source: Organic Chemistry Portal. URL:[Link]

  • Buchwald-Hartwig Amination Conditions and Mechanism. Source: Chemistry LibreTexts. URL:[Link]

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives. Source: ResearchGate.[4] URL:[Link]

Sources

Metabolic Stability of 6-Trifluoromethylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-trifluoromethylpyridine (6-CF


-Py) scaffold represents a privileged substructure in modern medicinal chemistry, widely utilized to optimize the pharmacokinetic (PK) profiles of kinase inhibitors, GPCR ligands, and agrochemicals. Its utility stems from a unique interplay of physicochemical properties: the trifluoromethyl group acts as a metabolic "blocker" at the labile C6 position while simultaneously modulating the pyridine nitrogen’s basicity.

This guide provides a technical deep-dive into the metabolic fate of this scaffold. Unlike generic aromatic rings, the pyridine core is susceptible to both electrophilic attack (by Cytochrome P450s) and nucleophilic attack (by Aldehyde Oxidase). Understanding how the 6-CF


 substituent influences these divergent pathways is critical for rational drug design.

Part 1: The Physicochemical Basis of Stability

The metabolic resilience of the 6-CF


-Py scaffold is not accidental; it is a direct consequence of electronic and steric perturbation.
Electronic Deactivation & pKa Modulation

The pyridine nitrogen is typically a basic center (


 ~5.2 for unsubstituted pyridine), making it a hydrogen bond acceptor and a site for N-oxidation.
  • Inductive Effect (-I): The CF

    
     group is strongly electron-withdrawing.[1][2] When placed at the C6 position (ortho to nitrogen), it significantly reduces the electron density on the nitrogen atom.
    
  • Result: The

    
     of the pyridine nitrogen drops (often by 2–3 log units), reducing the fraction of ionized drug at physiological pH (7.4). This increases membrane permeability (
    
    
    
    ) and reduces the liability for N-glucuronidation or N-oxidation.
Lipophilicity and Steric Shielding
  • LogP Impact: Introduction of a CF

    
     group typically increases LogP by ~1.2 units, enhancing binding affinity to hydrophobic pockets (e.g., ATP binding sites).
    
  • Metabolic Blocking: The C-F bond energy (~116 kcal/mol) renders the CF

    
     group itself metabolically inert. More importantly, its steric bulk (Van der Waals radius similar to an isopropyl group) physically obstructs the approach of metabolic enzymes to the C6 position.
    

Part 2: Metabolic Pathways & Vulnerabilities

The metabolic fate of pyridine derivatives is a competition between Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) . The 6-CF


 motif is a strategic design choice to bias this competition.
The Aldehyde Oxidase (AO) "Soft Spot"

Pyridines are electron-deficient heterocycles. While they resist oxidative metabolism by CYPs (which prefer electron-rich rings), they are highly susceptible to nucleophilic attack by cytosolic Molybdo-flavin enzymes, specifically Aldehyde Oxidase (AOX1).

  • Mechanism: AO attacks the electron-deficient carbon adjacent to the nitrogen (C2 or C6), leading to the formation of a pyridone (2-oxo or 6-oxo metabolite).

  • The 6-CF

    
     Solution:  In unsubstituted pyridines, the C6 position is the primary "soft spot" for AO. Substitution with CF
    
    
    
    at C6 effectively blocks this pathway. The CF
    
    
    group prevents the nucleophilic hydroxyl attack required for the tetrahedral intermediate formation.
CYP450-Mediated Oxidation

While the pyridine ring itself is deactivated, the CF


 group does not protect the entire molecule.
  • N-Oxidation: Although reduced by the EWG nature of CF

    
    , CYP-mediated N-oxidation can still occur if the enzyme binding pocket positions the nitrogen near the heme iron.
    
  • Remote Functionalization: Metabolic instability in these scaffolds often shifts to side chains (e.g., alkyl groups attached to C3/C4) rather than the ring itself.

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways and the blocking effect of the CF


 group.

MetabolicPathways Scaffold 6-CF3-Pyridine Scaffold CYP CYP450 (Microsomes) Scaffold->CYP Phase I AO Aldehyde Oxidase (Cytosol) Scaffold->AO Phase I (Cytosolic) RingOx Ring Hydroxylation (BLOCKED by EWG) CYP->RingOx Electrophilic Attack NOx N-Oxide Formation (Reduced Rate) CYP->NOx N-oxidation SideChain Side-Chain Oxidation CYP->SideChain Major Pathway Pyridone 6-Pyridone (BLOCKED by CF3) AO->Pyridone Nucleophilic Attack at C6

Figure 1: Metabolic fate of 6-trifluoromethylpyridine. Note the effective blockage of the AO-mediated pyridone formation and CYP-mediated ring hydroxylation.

Part 3: Experimental Assessment Protocols

To accurately assess the stability of 6-CF


-pyridine scaffolds, researchers must recognize that standard microsomal assays (HLM) are insufficient  because they lack cytosolic enzymes like Aldehyde Oxidase. A dual-assay strategy is required.
Protocol A: Microsomal Stability (CYP Focus)

Objective: Assess clearance driven by CYP450 and FMO.[3]

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of Test Compound in DMSO.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in buffer.

    • Spike Test Compound to final concentration of 1 µM (Final DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At T = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% Remaining) vs. Time to determine

      
       and 
      
      
      
      .
Protocol B: Cytosolic Stability (Aldehyde Oxidase Focus)

Objective: Assess clearance driven by AO, which is often missed in HLM assays. Crucial for Pyridines.

  • System: Use Human Liver Cytosol (HLC) or S9 fraction (which contains both microsomes and cytosol), though HLC is more specific for AO.

  • Specific Considerations:

    • No NADPH: AO does not require NADPH. However, if using S9, omitting NADPH isolates AO activity from CYP activity.

    • Inhibitor Check: To confirm AO activity, run a parallel incubation with Hydralazine (25 µM), a specific AO inhibitor.

  • Workflow:

    • Incubate Test Compound (1 µM) with HLC (1 mg/mL) in Phosphate Buffer (pH 7.4).

    • Do not add NADPH.

    • Sample and quench as per Protocol A.

    • Interpretation: Rapid clearance in HLC that is rescued by Hydralazine confirms AO susceptibility. If the 6-CF

      
       scaffold is stable here, the design strategy is successful.
      
Workflow Visualization

AssayWorkflow cluster_0 Screening Tier 1 Compound Test Compound (6-CF3-Pyridine) HLM Microsomal Assay (+NADPH) Compound->HLM HLC Cytosolic Assay (No NADPH) Compound->HLC Analysis LC-MS/MS Quantification HLM->Analysis HLC->Analysis Decision Data Integration Analysis->Decision Stable Stable Decision->Stable Low Clearance in Both CYP Liability CYP Liability Decision->CYP Liability High Cl in HLM AO Liability AO Liability Decision->AO Liability High Cl in HLC (Check 6-pos)

Figure 2: Dual-assay screening workflow to ensure coverage of both CYP and AO metabolic pathways.

Part 4: Comparative Data Summary

The following table summarizes the theoretical stability profile of the 6-CF


-pyridine scaffold compared to common analogs.
Scaffold AnalogCYP Stability (Ring)AO Stability (C6)Lipophilicity (LogP)Primary Metabolic Risk
Pyridine (unsubst.) ModerateVery Low LowAO-mediated oxidation to pyridone
6-Methyl-pyridine ModerateModerateMediumBenzylic oxidation of -CH

6-Chloro-pyridine HighHighHighGSH conjugation (S

Ar) / Displacement
6-CF

-Pyridine
Very High Very High High Side-chain oxidation / N-oxidation

Key Insight: While 6-Methyl can block AO, the methyl group itself becomes a "metabolic handle" for rapid benzylic hydroxylation. The 6-CF


 group avoids this liability entirely due to the strength of the C-F bond.

References

  • Role of Fluorine in Medicinal Chemistry Hagos, A., et al. (2025).[4][5][6] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[4][5] PMC. [Link]

  • Aldehyde Oxidase Metabolism Manevski, N., et al. (2019).[7][8] "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches."[7] Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Protocols Cyprotex / Evotec. "Microsomal Stability Assay Protocol and Interpretation."[9][10][11] [Link]

  • Oxidative Defluorination Mechanisms Huang, Q., et al. (2021).[12] "Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism."[12] ACS Catalysis. [Link]

Sources

Methodological & Application

Synthesis of kinase inhibitors using 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine in Kinase Inhibitor Design

Executive Summary

2-Amino-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1060805-36-6 / Analogous precursors) represents a privileged "hinge-binding" scaffold in medicinal chemistry. Its structural trifecta—an exocyclic amine (hydrogen bond donor), a pyridine nitrogen (hydrogen bond acceptor), and a trifluoromethyl group (metabolic shield/lipophilic anchor)—makes it an ideal template for Type I and Type II kinase inhibitors.

This guide details the synthetic utility of this intermediate, focusing on its chemoselective functionalization at the C-3 iodine position. We present validated protocols for Suzuki-Miyaura cross-coupling (to access biaryl kinase inhibitors) and Sonogashira coupling-cyclization (to access fused bicyclic systems like 7-azaindoles).

Strategic Rationale & Structural Biology

In the context of ATP-competitive inhibition, the 2-aminopyridine motif mimics the adenine ring of ATP. The specific substitution pattern of this intermediate offers distinct advantages:

  • Hinge Binding Interface: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (backbone NH), while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

  • The "Exit Vector" (C-3 Iodine): The iodine atom is positioned to direct substituents into the hydrophobic pocket (Gatekeeper region) or the solvent-exposed front, depending on the kinase conformation.

  • Electronic & Metabolic Modulation (C-6 CF3): The trifluoromethyl group at C-6 exerts a strong electron-withdrawing effect, reducing the pKa of the pyridine nitrogen (making it less likely to be protonated at physiological pH) and blocking a common site of oxidative metabolism (CYP450 oxidation).

Visualization: Kinase Binding Mode & Synthetic Divergence

KinaseScaffold Scaffold 2-Amino-3-iodo-6-(trifluoromethyl)pyridine Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond Interaction (N1 & 2-NH2) Suzuki Route A: Suzuki Coupling (Biaryl Inhibitors) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Route B: Sonogashira + Cyclization (7-Azaindoles / Pyrrolopyridines) Scaffold->Sonogashira Pd(0), Alkyne, CuI Target1 Target: PI3K / mTOR / RAF (Solvent Front Extension) Suzuki->Target1 Target2 Target: JAK / VEGFR (Fused Bicyclic Core) Sonogashira->Target2

Caption: Divergent synthetic pathways from the core scaffold to distinct kinase inhibitor classes.

Protocol A: C-3 Arylation via Suzuki-Miyaura Coupling

This protocol addresses the "tail" extension, a critical step for accessing the hydrophobic pocket of kinases (e.g., PI3K, BRAF). The electron-deficient nature of the pyridine ring (due to the 6-CF3 group) facilitates oxidative addition at the C-3 iodine but requires careful base selection to prevent protodeboronation of the coupling partner.

Reagents & Materials
  • Substrate: 2-Amino-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

    • Rationale: Robust against the free amino group; bidentate ligand prevents β-hydride elimination.

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with nitrogen or argon for 5–10 minutes. Oxygen removal is critical to preserve the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Quickly seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The starting material (Iodide) should disappear. Watch for de-iodinated byproduct (protodehalogenation) if the reaction runs too long or too hot.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a solid.[1]

Optimization Table: Common Issues & Solutions
IssueProbable CauseRecommended Solution
Low Conversion Catalyst poisoning by free amineSwitch to Pd(OAc)₂ + XPhos or protect amine (Boc/Acetyl).
De-iodination Overheating / Hydride sourceReduce temp to 80°C; ensure solvent is peroxide-free.
Protodeboronation Unstable boronic acid (2-heteroaryl)Use K₃PO₄ instead of carbonate; switch to Boronate Ester .
Homocoupling Oxygen presenceIncrease degassing time; use freeze-pump-thaw cycles.

Protocol B: Synthesis of 7-Azaindole Scaffolds (Sonogashira Cyclization)

This route is employed to create fused bicyclic systems (e.g., pyrrolo[2,3-b]pyridines), which are bioisosteres of the purine core found in many kinase inhibitors (e.g., Vemurafenib analogs).

Mechanism
  • Sonogashira Coupling: Installation of an alkyne at C-3.

  • Cyclization: Intramolecular attack of the C-2 amine onto the alkyne (5-endo-dig or 5-exo-dig), often catalyzed by the same metal system or requiring a second step with strong base.

Reagents & Materials
  • Substrate: 2-Amino-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Trimethylsilylacetylene or Phenylacetylene) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)

Step-by-Step Methodology
  • Coupling: Combine substrate, Pd catalyst, and CuI in a dry pressure vial under Argon.

  • Addition: Add degassed DMF and Et₃N, followed by the alkyne.

  • Heating: Stir at 60–80°C for 6 hours.

    • Checkpoint: LC-MS should show the intermediate alkyne (Mass = SM - I + Alkyne).

  • Cyclization (If not spontaneous):

    • If the ring does not close spontaneously under coupling conditions:

    • Cool the mixture. Add KOtBu (2.0 equiv) or CuI (additional 10 mol%) and heat to 100°C for 2–4 hours.

  • Work-up: Dilute with water (carefully), extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF).

  • Purification: Flash chromatography. 7-Azaindoles are often fluorescent on TLC plates.

Safety & Handling

  • Aminopyridines: Known skin irritants and potential sensitizers.[1] Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Reaction Pressure: Sealed vials heated to 90°C generate pressure. Use appropriate pressure-rated glassware and blast shields.

References

  • Structure-Based Design of Kinase Inhibitors

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

    • Context: Establishes the 2-aminopyridine/pyrimidine motif as a hinge binder.
  • Suzuki Coupling of Chloropyridines (Analogous Chemistry)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Context: Foundational review for optimizing Pd-catalyzed couplings on heteroarom
  • Synthesis of 7-Azaindoles via Sonogashira/Cyclization

    • Lachance, N., et al. (2005). Practical Synthesis of 2-Aryl-7-azaindoles via a Palladium-Catalyzed Cross-Coupling/Cyclization Sequence. Synthesis. Link

    • Context: valid protocol for converting 2-amino-3-halopyridines to azaindoles.
  • CF3 Group in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Explains the metabolic and electronic r

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient Pyridines

The synthesis of substituted aminopyridines represents a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for the construction of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over classical methods, such as nucleophilic aromatic substitution, by enabling the formation of C-N bonds under milder conditions with a broader substrate scope.[2]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate: 2-Amino-3-iodo-6-(trifluoromethyl)pyridine. This molecule presents a unique set of electronic and steric challenges that necessitate a carefully optimized protocol for successful transformation. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group, can significantly impact the reactivity of the aryl halide and the stability of the catalytic intermediates. Furthermore, the presence of a primary amino group on the pyridine ring introduces the potential for catalyst inhibition through coordination to the palladium center.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded protocol for the successful amination of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine. By understanding the underlying mechanistic principles and the rationale behind the selection of each reaction component, researchers can confidently adapt and troubleshoot this critical transformation for their specific synthetic needs.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. The electron-deficient nature of the pyridine ring in the target substrate can facilitate this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands are known to promote this final step.[4]

dot digraph "Buchwald-Hartwig Amination Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#FFFFFF", shape=ellipse, label="Oxidative Addition"]; "Pd(II)_Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pd(II) Aryl Halide Complex"]; "Amine_Coordination" [fillcolor="#FFFFFF", shape=ellipse, label="Amine Coordination\n & Deprotonation"]; "Pd(II)_Amido_Complex" [fillcolor="#FBBC05", fontcolor="#202124", label="Pd(II) Amido Complex"]; "Reductive_Elimination" [fillcolor="#FFFFFF", shape=ellipse, label="Reductive Elimination"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF", label="N-Aryl Amine Product"]; "Ar-I" [shape=plaintext, label="Ar-I"]; "R2NH" [shape=plaintext, label="R₂NH"]; "Base" [shape=plaintext, label="Base"]; "Base-H+" [shape=plaintext, label="Base-H⁺"];

"Pd(0)L2" -> "Oxidative_Addition" [color="#5F6368"]; "Ar-I" -> "Oxidative_Addition" [color="#5F6368"]; "Oxidative_Addition" -> "Pd(II)_Complex" [color="#5F6368"]; "Pd(II)_Complex" -> "Amine_Coordination" [color="#5F6368"]; "R2NH" -> "Amine_Coordination" [color="#5F6368"]; "Base" -> "Amine_Coordination" [color="#5F6368"]; "Amine_Coordination" -> "Pd(II)_Amido_Complex" [color="#5F6368"]; "Amine_Coordination" -> "Base-H+" [style=dashed, color="#5F6368"]; "Pd(II)_Amido_Complex" -> "Reductive_Elimination" [color="#5F6368"]; "Reductive_Elimination" -> "Product" [color="#5F6368"]; "Reductive_Elimination" -> "Pd(0)L2" [color="#5F6368", label="Regeneration"]; } "Buchwald-Hartwig Amination Catalytic Cycle"

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

This protocol provides a robust starting point for the amination of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine with a generic secondary amine (e.g., morpholine). Optimization of reaction parameters may be necessary for different amine coupling partners.

Reagents and Equipment
Reagent/EquipmentPurposeRecommended Grade/Specification
2-Amino-3-iodo-6-(trifluoromethyl)pyridineStarting Material>98% purity
Amine (e.g., Morpholine)NucleophileAnhydrous, >99% purity
Palladium(II) acetate (Pd(OAc)₂)Palladium Precatalyst>99.9% trace metals basis
XPhosLigand>98% purity
Sodium tert-butoxide (NaOt-Bu)Base>97% purity
TolueneSolventAnhydrous, <50 ppm H₂O
Schlenk flask or reaction vialReaction VesselOven-dried
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature Control
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic ConditionsHigh purity
Standard glassware for workupExtraction and Purification
Silica gelChromatography230-400 mesh
Rationale for Component Selection
  • Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[5]

  • Ligand (XPhos): For electron-deficient and potentially coordinating substrates like aminopyridines, bulky and electron-rich biarylphosphine ligands are crucial.[4] XPhos is a well-established ligand that has demonstrated high efficacy in challenging Buchwald-Hartwig aminations by promoting both oxidative addition and reductive elimination.[6]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. NaOt-Bu is a standard and effective choice for this purpose.[5]

  • Solvent (Toluene): Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its ability to dissolve the reactants and its relatively high boiling point, which allows for elevated reaction temperatures.[3]

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Amino-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv), Palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

    • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the starting material).

    • Add the amine (1.2 equiv) via syringe.

    • Finally, add sodium tert-butoxide (1.4 equiv) as a solid in one portion.

  • Reaction Conditions:

    • Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 100-110 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary and Expected Outcome

The following table provides a generalized set of reaction parameters for the Buchwald-Hartwig amination of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine.

ParameterRecommended ValueNotes
Stoichiometry (Aryl Iodide:Amine:Base)1 : 1.2 : 1.4An excess of the amine and base is used to drive the reaction to completion.
Catalyst Loading (Pd(OAc)₂)2 mol%Can be optimized (1-5 mol%) based on reactivity.
Ligand Loading (XPhos)4 mol%A 2:1 ligand-to-palladium ratio is typically employed.
SolventTolueneAnhydrous conditions are essential.
Temperature100-110 °CHigher temperatures may be required for less reactive amines.
Reaction Time12-24 hoursMonitor by TLC or LC-MS for completion.

Successful execution of this protocol should yield the desired N-arylated aminopyridine in good to excellent yield, depending on the specific amine used.

Troubleshooting and Further Optimization

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligandScreen other bulky biarylphosphine ligands such as RuPhos or BrettPhos.[4]
Formation of Side ProductsHydrodehalogenationUse a less sterically hindered base or lower the reaction temperature.
Dimerization of starting materialLower the catalyst loading or use a different palladium precatalyst.

Conclusion

The Buchwald-Hartwig amination of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine presents a viable and efficient route to valuable substituted aminopyridine derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can overcome the challenges posed by this electron-deficient substrate. The protocol outlined in these application notes provides a solid foundation for achieving successful C-N bond formation and can be adapted for a range of amine nucleophiles, thereby facilitating the synthesis of novel compounds for drug discovery and materials science.

References

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the C-3 Position in 2-Amino-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 2-amino-6-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical design. The strategic incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity of bioactive molecules[1][2]. The 2-amino group serves as a versatile synthetic handle for further elaboration. Consequently, precise functionalization of the pyridine core is critical for modulating pharmacological profiles.

This document provides an in-depth guide to the selective functionalization of the C-3 position of 2-amino-6-(trifluoromethyl)pyridine. This position is electronically primed for substitution due to the synergistic directing effects of the C-2 amino and C-6 trifluoromethyl groups. We will move from classical electrophilic substitution reactions to modern, transition-metal-catalyzed C-H activation strategies, providing both the theoretical underpinnings and detailed, field-tested laboratory protocols for each methodology.

The guidance herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable scaffold in their discovery programs.

Electronic Landscape & Regiochemical Considerations

Understanding the regioselectivity of reactions involving the 2-amino-6-(trifluoromethyl)pyridine ring is paramount. The outcome of any substitution is dictated by the interplay between the powerful electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group.

  • 2-Amino Group: A potent activating group that directs electrophilic substitution to the ortho (C-3) and para (C-5) positions through resonance stabilization of the sigma complex.

  • 6-Trifluoromethyl Group: A strong deactivating group that directs electrophiles to the meta (C-3 and C-5) positions via an inductive effect.

Crucially, both groups direct incoming electrophiles to the C-3 and C-5 positions. The C-3 position, being directly ortho to the highly activating amino group, is generally the most kinetically favored site for electrophilic attack.

Methodology I: Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution remains a robust and straightforward approach for introducing key functional groups at the C-3 position. These reactions typically proceed under acidic conditions to generate a potent electrophile.

C-3 Halogenation: Chlorination & Bromination

The introduction of a halogen at the C-3 position provides a critical foothold for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Causality Behind Experimental Choices: The use of an acidic solvent like acetic acid or sulfuric acid protonates the pyridine nitrogen, which further deactivates the ring towards electrophilic attack. However, the powerful activation by the amino group is sufficient to drive the reaction at the C-3 position. Halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are preferred over diatomic halogens (Cl₂, Br₂) in a lab setting as they are solids that are easier and safer to handle.

Protocol 3.1.1: C-3 Chlorination of 2-Amino-6-(trifluoromethyl)pyridine

This protocol is adapted from established methodologies for the halogenation of aminopyridines[3].

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Acetic Acid B Cool to 0-5 °C A->B C Add NCS Portion-wise B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Quench with Sat. NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Purify via Column Chromatography F->G

Caption: Workflow for C-3 Chlorination.

Materials:

  • 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-amino-3-chloro-6-(trifluoromethyl)pyridine.

Self-Validation:

  • Expected Yield: 80-95%

  • Appearance: White to off-white solid.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. The introduction of chlorine should induce a downfield shift in the adjacent C-4 proton signal.

Methodology II: Advanced C-H Functionalization

While effective, electrophilic substitution can be limited in scope. Modern transition-metal-catalyzed C-H activation offers a more versatile and atom-economical platform for installing a wider array of functional groups[4][5].

Directed C-3 Arylation via Palladium Catalysis

This strategy involves transiently modifying the 2-amino group into a directing group to steer a palladium catalyst to the C-3 C-H bond for subsequent coupling with an aryl partner. The picolinamide moiety is a well-established directing group for such transformations[6].

Causality Behind Experimental Choices: The amino group itself is not a strong directing group for palladium-catalyzed C-H activation. Acylating it to form a picolinamide or a related amide creates a stable 5-membered palladacycle intermediate after C-H activation at the C-3 position. This chelation-assisted strategy dramatically enhances both the rate and selectivity of the functionalization[7][8]. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

Conceptual Reaction Scheme:

G Start 2-Amino-6-(trifluoromethyl)pyridine Intermediate N-(Picolinoyl) Protected Substrate Start->Intermediate 1. Protection Protect Protecting Group (e.g., Picolinoyl chloride) Protect->Intermediate Product C-3 Arylated Product Intermediate->Product 2. Pd-Catalyzed C-H Arylation Reagents Pd(OAc)₂ (cat.) Oxidant (e.g., Ag₂CO₃) Ar-B(OH)₂ Reagents->Product FinalProduct 2-Amino-3-aryl-6-(trifluoromethyl)pyridine Product->FinalProduct 3. Deprotection Deprotect Deprotection (e.g., NaOH) Deprotect->FinalProduct

Caption: C-3 Arylation via a Directing Group Strategy.

Protocol 4.1.1: Synthesis of 2-Amino-3-aryl-6-(trifluoromethyl)pyridine (Conceptual Protocol)

This protocol outlines a general, multi-step sequence based on established C-H activation literature. Optimization for specific substrates is required.

Step A: Protection of the Amino Group

  • Dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) and a base (e.g., pyridine, 1.5 eq) in an anhydrous solvent (e.g., DCM) under N₂.

  • Cool to 0 °C and slowly add picolinoyl chloride (1.1 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and purify by chromatography to isolate the N-(6-(trifluoromethyl)pyridin-2-yl)picolinamide intermediate.

Step B: Palladium-Catalyzed C-3 Arylation

  • Setup: To a sealed tube, add the protected substrate (1.0 eq), the desired arylboronic acid (2.0-3.0 eq), Pd(OAc)₂ (5-10 mol%), and an oxidant (e.g., Ag₂CO₃ or benzoquinone, 2.0 eq).

  • Solvent: Add a suitable solvent, often a polar aprotic solvent like DMF or a fluorinated alcohol like HFIP, which can promote C-H activation[8].

  • Reaction: Seal the tube and heat to 80-120 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through celite to remove metal salts, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the C-3 arylated intermediate.

Step C: Deprotection

  • Dissolve the purified intermediate in a suitable solvent mixture (e.g., THF/Methanol).

  • Add an aqueous base (e.g., 2M NaOH) and heat the mixture to reflux until saponification is complete (monitor by TLC).

  • Neutralize, extract the product into an organic solvent, and purify as needed to yield the final 2-amino-3-aryl-6-(trifluoromethyl)pyridine.

Self-Validation:

  • Success Metrics: Successful C-H activation is confirmed by the appearance of a new set of aromatic signals in the ¹H NMR spectrum corresponding to the coupled aryl group and the disappearance of the C-3 proton signal.

  • Challenges: This multi-step sequence requires careful optimization at each stage. Potential side reactions include homo-coupling of the boronic acid and challenges in the final deprotection step.

Data Summary & Method Comparison

Methodology Target Functional Group Key Reagents Typical Yield Advantages Limitations
Electrophilic Halogenation -Cl, -Br, -INCS, NBS, NIS80-95%High yield, simple, scalable, reliable regioselectivity.Limited to halogen introduction; can require corrosive reagents.
Electrophilic Nitration -NO₂HNO₃/H₂SO₄50-70%Introduces a versatile nitro group for further chemistry.Harsh conditions, risk of oxidation, potential for side products.
Pd-Catalyzed C-H Arylation -Aryl, -HeteroarylPd(OAc)₂, Ar-B(OH)₂40-80%High functional group tolerance, broad scope of aryl groups.Multi-step (protection/deprotection), requires catalyst and oxidant, can be costly.

Conclusion

The functionalization of the C-3 position in 2-amino-6-(trifluoromethyl)pyridine is a critical task for the synthesis of novel chemical entities in drug and agrochemical discovery. This application note has detailed both classical and modern approaches to achieve this transformation. For direct and scalable synthesis of halogenated intermediates, electrophilic aromatic substitution remains the method of choice. For the installation of more complex fragments and for library synthesis, the strategic application of a directing group in a palladium-catalyzed C-H activation protocol offers unparalleled versatility. The selection of the appropriate methodology should be guided by the desired final product, scale, and available resources.

References

  • Doraghi, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

  • Daugulis, O., et al. (2019). 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization. PMC.

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.

  • Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.

  • Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Wang, X., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications.

  • Ishihara Sangyo Kaisha, Ltd. (1982). US Patent 4,349,681A: 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate.

  • Oda, H., & Shida, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • O'Hagan, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Various Authors. (2013). C−H Activated Trifluoromethylation. Presentation.

  • Singh, R., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. ACS Omega.

  • Chen, X., et al. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C−H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C−H Activation Pathways. Journal of the American Chemical Society.

  • Le, Z., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Bayer AG. (1990). US Patent 4,952,697A: Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for Sterically Hindered Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

The Challenge: Coupling sterically hindered iodopyridines (e.g., 3-substituted-2-iodopyridines) presents a "perfect storm" of catalytic challenges. Unlike simple aryl halides, these substrates suffer from the "Pyridine Problem" : the basic nitrogen atom can coordinate to the Palladium (Pd) center, displacing ligands and forming an inactive "poisoned" complex. When combined with ortho-substituents (steric hindrance), the rate of oxidative addition slows, and the rate of reductive elimination decreases, often stalling the catalytic cycle or leading to dehalogenation.

The Solution Strategy: Success requires a catalyst system that is bulky enough to prevent N-coordination (poisoning) yet electron-rich enough to facilitate oxidative addition. This guide prioritizes Pd-PEPPSI and Buchwald G3/G4 precatalysts, which have replaced traditional Pd(PPh₃)₄ in high-value applications.

Catalyst & Ligand Selection (The Hardware)

The choice of ligand is the single most critical variable. Do not use standard triphenylphosphine (PPh₃) or dppf for sterically hindered iodopyridines; they lack the bulk to prevent pyridine coordination.

Recommended Systems
System ClassRecommended CatalystBest Use CaseMechanism of Action
NHC-Pd (Top Pick) Pd-PEPPSI-IPr Extreme Steric Hindrance. Excellent for 3,5-disubstituted-2-iodopyridines.The bulky NHC ligand (IPr) creates a "steric umbrella" that blocks the pyridine nitrogen from binding to Pd, while the "throw-away" 3-chloropyridine ligand ensures rapid initiation.
Buchwald G4 XPhos Pd G4 General Hindrance & Chlorides. Good if the iodopyridine is moderately hindered.XPhos is exceptionally electron-rich, accelerating oxidative addition. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst death.
Buchwald G3 SPhos Pd G3 Unstable Boronic Acids. Best if the coupling partner is prone to protodeboronation.SPhos facilitates extremely fast transmetalation, capturing the boronic acid before it decomposes.
Visualizing the "Pyridine Poisoning" Trap

The following diagram illustrates why standard catalysts fail and how bulky ligands (L_Bulky) bypass the poisoning trap.

PyridinePoisoning Start Pd(0) Active Species Poisoned Inactive Complex (Pd-N Coordination) Start->Poisoned Small Ligands (PPh3) N-binding dominates OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Bulky Ligands (PEPPSI/XPhos) Sterics block N-binding Iodopyridine Steric Iodopyridine Iodopyridine->Start Transmetalation Transmetalation OxAdd->Transmetalation Product Coupled Biaryl Transmetalation->Product

Caption: Bulky ligands (Green Path) sterically occlude the Pd center, preventing the pyridine nitrogen from coordinating and poisoning the catalyst (Red Path).

Reaction Conditions & Optimization

Once the catalyst is selected, the environment must be tuned to support the catalytic cycle while suppressing side reactions (protodeboronation).

Base Selection
  • Standard: K₂CO₃ (2-3 equiv). Works well for most stable boronic acids.

  • For Base-Sensitive Substrates: K₃PO₄ (anhydrous).[1] The "anhydrous" phosphate actually requires trace water (often present in the solvent) to function but is gentler than carbonate.

  • Avoid: Strong hydroxides (NaOH, KOH) if using heteroaryl boronic acids, as they accelerate protodeboronation.

Solvent Systems[2][3][4][5]
  • System A (The Workhorse): Dioxane/Water (4:1). The water is crucial for dissolving the inorganic base and facilitating transmetalation.

  • System B (The High-Temp): Toluene/Water (10:1). Allows for higher temperatures (100°C+) to overcome the activation energy of hindered oxidative addition.

  • System C (For PEPPSI): THF or Dioxane (dry) with K₂CO₃. Pd-PEPPSI often performs well in nominally dry solvents if the base is finely ground, though trace water helps.

Step-by-Step Protocol: The "Gold Standard"

This protocol uses Pd-PEPPSI-IPr , which is robust, air-stable, and specifically effective for hindered pyridines [1, 2].

Reagents:

  • Sterically Hindered Iodopyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Pd-PEPPSI-IPr (2.0 mol%)

  • K₂CO₃ (3.0 equiv)[2]

  • Solvent: Dioxane or THF (degassed)

Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the iodopyridine (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd-PEPPSI-IPr (14 mg, 0.02 mmol).

    • Note: If the boronic acid is unstable (e.g., 2-pyridyl), use 1.5-2.0 equiv.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add degassed Dioxane (4 mL) via syringe.

    • Tip: If using K₃PO₄, add 0.4 mL of degassed water to create a biphasic system which often improves turnover.

  • Reaction: Heat the block/bath to 60-80°C . Stir vigorously (1000 rpm).

    • Why? High stirring speed is essential in biphasic mixtures to ensure mass transfer.

  • Monitoring: Check TLC/LCMS at 1 hour. If conversion is <20%, increase temp to 100°C.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

Troubleshooting Matrix (FAQ)

Q1: The reaction turns black immediately, and I get no product. What happened?

  • Diagnosis: "Pd Black" precipitation. The catalyst decomposed before entering the cycle.

  • Fix: This often happens with Pd(PPh₃)₄ or Pd(OAc)₂ without enough ligand. Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These precatalysts are designed to prevent rapid aggregation.

Q2: I see the starting iodopyridine disappearing, but I only get de-iodinated pyridine (reduction), not the coupled product.

  • Diagnosis: Protodeboronation of the boronic acid.[3][4] The Pd oxidatively added to the iodide, but the boronic acid decomposed before it could transmetalate.

  • Fix:

    • Switch to a Boronic Ester (Bpin) or Molander Salt (BF₃K).

    • Use SPhos Pd G3 . SPhos is famous for rapid transmetalation, "grabbing" the boron species before it falls apart [3].

    • Lower the temperature and use a milder base like K₃PO₄.

Q3: My iodopyridine has a substituent at the 3-position (ortho). Yields are stuck at 30%.

  • Diagnosis: Steric hindrance is blocking oxidative addition or reductive elimination.

  • Fix: Increase temperature to 110°C (use Toluene/Water). Switch to Pd-PEPPSI-IPent (a variant with even bulkier wings) or Sphos , which creates a very open pocket for the substrate [4].

Q4: Can I use 2-pyridyl boronic acid with my hindered iodopyridine?

  • Diagnosis: This is the hardest possible case (unstable nucleophile + hindered electrophile).

  • Fix: Yes, but you must use MIDA boronates (slow release) or add CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl type mechanism) to facilitate the transmetalation of the 2-pyridyl group.

Decision Tree for Optimization

OptimizationTree Start Start: Low Yield with Hindered Iodopyridine CheckBoron Is the Boronic Acid Unstable? (e.g. 2-pyridyl) Start->CheckBoron UnstableYes Yes: Protodeboronation Risk CheckBoron->UnstableYes Yes UnstableNo No: Stable Phenyl/Alkyl CheckBoron->UnstableNo No Sol1 Use SPhos Pd G3 or MIDA Boronate UnstableYes->Sol1 CheckSteric Is Iodopyridine Extremely Hindered? (3,5-sub) UnstableNo->CheckSteric Sol2 Use Pd-PEPPSI-IPr (High Steric Demand) CheckSteric->Sol2 Extreme Sol3 Use XPhos Pd G4 (General Excellence) CheckSteric->Sol3 Moderate StericYes Yes StericNo No (Just 3-sub)

Caption: Logic flow for selecting the optimal catalytic system based on substrate stability and steric demand.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[5] Link

Sources

Technical Support Center: Cyclization Reactions with 2-Amino-3-Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting cyclization reactions involving 2-amino-3-iodopyridines. This guide is designed to provide in-depth, field-proven insights into common experimental failures and to offer logical, step-by-step solutions. As Senior Application Scientists, we understand the nuances of these complex transformations and have structured this guide to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common problems encountered during the cyclization of 2-amino-3-iodopyridines. Each section explains the potential causes of the issue and provides actionable troubleshooting steps.

FAQ 1: My palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig type) is failing, resulting in low to no yield of the desired fused heterocyclic product. What are the likely causes and how can I fix it?

Answer:

Failure of an intramolecular Buchwald-Hartwig amination with a 2-amino-3-iodopyridine substrate is a frequent challenge. The issue often stems from catalyst inhibition, suboptimal reaction conditions, or competing side reactions. The proximity of the amino and iodo groups on the pyridine ring can lead to specific complications.[1]

Potential Causes & Troubleshooting Workflow
  • Catalyst Inactivation or Inhibition: The 2-aminopyridine moiety can act as a bidentate ligand, chelating to the palladium center and inhibiting the catalytic cycle.[1] This is a primary suspect in failed reactions with this substrate class.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the formation of the active monoligated palladium species and disfavor the formation of inactive, chelated complexes.[2] Consider ligands from the Buchwald or Hartwig families, such as RuPhos, BrettPhos, or Xantphos, which are known to be effective for challenging couplings.[3][4]

  • Incorrect Choice of Base: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[3] An inappropriate base can lead to a stalled reaction or decomposition of the starting material.

    • Solution: For intramolecular N-arylations, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice.[3] However, if your substrate is base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may necessitate higher reaction temperatures.[3]

  • Presence of Water or Oxygen: Palladium-catalyzed cross-coupling reactions are highly sensitive to atmospheric conditions. Water can hydrolyze the active catalyst and oxygen can lead to the oxidation of the Pd(0) species.

    • Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed.[3] This can be achieved by using freshly distilled solvents, purging the reaction mixture with an inert gas (argon or nitrogen), and using oven-dried glassware.

  • Side Reaction: Hydrodehalogenation: A common side reaction is the reduction of the aryl iodide to the corresponding arene, effectively removing the electrophilic partner for the cyclization.[3][4]

    • Solution: This can be minimized by optimizing the reaction temperature and catalyst loading.[3] Sometimes, a change in ligand can also suppress this unwanted pathway.

Troubleshooting Decision Workflow

G start Low/No Product check_catalyst 1. Catalyst System Check: - Is the Pd source active? - Is the ligand appropriate (e.g., bulky phosphine)? start->check_catalyst check_base 2. Base Evaluation: - Is the base strong enough? - Is it compatible with other functional groups? check_catalyst->check_base [If catalyst is suspect] solution_catalyst Switch to a more robust precatalyst (e.g., G3/G4 palladacycles). Screen bulky ligands like RuPhos or BrettPhos. check_catalyst->solution_catalyst check_conditions 3. Reaction Conditions: - Are solvents anhydrous and degassed? - Is the temperature optimal? check_base->check_conditions [If base is suspect] solution_base Try a stronger base (NaOtBu) or a weaker one (K3PO4) at higher temp. check_base->solution_base check_side_reactions 4. Analyze Side Products: - Evidence of hydrodehalogenation? - Starting material decomposition? check_conditions->check_side_reactions [If conditions are suspect] solution_conditions Use freshly distilled/degassed solvents. Increase temperature incrementally. check_conditions->solution_conditions solution_side_reactions Lower reaction temperature. Adjust catalyst loading. Consider a different ligand. check_side_reactions->solution_side_reactions success Successful Cyclization check_side_reactions->success [If side reactions addressed] solution_catalyst->check_base solution_base->check_conditions solution_conditions->check_side_reactions solution_side_reactions->success G sub 2-Amino-3-iodopyridine + Terminal Alkyne sonogashira Sonogashira Coupling [Pd(0), Cu(I), Base] sub->sonogashira intermediate 2-Amino-3-alkynylpyridine sonogashira->intermediate cyclization Intramolecular Cyclization [Base or Acid/Heat] intermediate->cyclization product Fused Heterocycle (e.g., Imidazo[1,2-a]pyridine) cyclization->product

Sources

Overcoming catalyst poisoning by free amino groups in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming catalyst poisoning by free amino groups in pyridines during cross-coupling reactions. Ticket ID: #CAT-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Is it Poisoning?

Before altering your screen, confirm that the issue is indeed catalyst poisoning (coordination saturation) rather than oxidative addition failure or substrate instability.

Symptoms of Aminopyridine Poisoning
ObservationDiagnosisMechanism
Immediate Color Change 🔴 Critical Rapid formation of "Werner complexes" (off-cycle resting states) where the pyridine nitrogen displaces phosphine ligands.
Precipitation (Pd Black) 🟡 Warning Ligand displacement leads to destabilized Pd(0), causing aggregation into inactive nanoparticles.
Stalled Conversion (<10%) 🔴 Critical The substrate (aminopyridine) binds tighter to the metal center than the ligand, shutting down the catalytic cycle.
Induction Period 🟢 Manageable Slow displacement of the inhibitory substrate; heating often overcomes this, but catalyst death follows quickly.
The Mechanism of Failure

The core issue is the "Chelation Trap." 2-Aminopyridines are bidentate ligands. They do not just bind through the pyridine nitrogen; they can form a stable 4-membered chelate with the metal center involving the amine (


), or bridge two metal centers.

PoisoningMechanism Fig 1. The Chelation Trap: How aminopyridines displace ligands and saturate the metal center. Pd_Active Active Catalyst (L-Pd-Ar) Poisoned_1 Monodentate Poisoning (Pyridine N-bound) Pd_Active->Poisoned_1 + Substrate (Ligand Displacement) Substrate 2-Aminopyridine (Substrate) Poisoned_2 Chelation Trap (N,N-Bidentate) Poisoned_1->Poisoned_2 Chelation Precipitate Pd Black (Inactive) Poisoned_2->Precipitate Irreversible Decomposition

Troubleshooting Modules

Module A: The "Steric Bulk" Strategy (Ligand Selection)

Concept: Use ligands so bulky that the pyridine nitrogen physically cannot approach the metal center to coordinate, yet the oxidative addition and reductive elimination can still proceed.

Recommended Ligands (Buchwald Generation):

  • BrettPhos / tBuBrettPhos: The gold standard for primary amines. The steric bulk of the tri-isopropyl groups prevents the formation of the inactive Pd-amine dimer.

  • RuPhos: Excellent for secondary amines or less hindered pyridines.

  • Ad-BippyPhos: A ferrocenyl ligand often effective when biaryl phosphines fail.

Q: Why not use simple ligands like


 or dppf? 
A:  These ligands are too small. The aminopyridine will displace them, forming stable 

complexes. You need a ligand that is "stickier" and bulkier than your substrate.
Module B: The "Masking" Strategy (Lewis Acid Additives)

Concept: If the pyridine nitrogen is the poison, "cap" it with a Lewis acid so it cannot bind to the palladium.

Protocol: Add 1.0–1.5 equivalents of a Lewis acid (relative to the aminopyridine).

  • 
     or 
    
    
    
    :
    These hard Lewis acids bind preferentially to the hard pyridine nitrogen, leaving the soft Palladium to react with the soft aryl halide/amine.
  • 
    :  A bulky borane that reversibly binds the pyridine.
    

Q: Will the Lewis acid kill my base? A: It might. You must use a non-nucleophilic base (e.g.,


 or LiHMDS) and potentially increase the base equivalents to account for the Lewis acid consumption.
Module C: The "Throw-Away Ligand" (Pre-catalyst Selection)

Concept: Use a pre-catalyst that initiates so fast it bypasses the induction period where poisoning happens. The Solution: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1]

  • Why it works: The IPent (isopentyl) groups on the NHC ligand are massive. They create a "flexible steric wall" that destabilizes the binding of the aminopyridine substrate to the Pd center, forcing the cycle forward.

Experimental Protocols

Protocol 1: Pd-PEPPSI-IPent Cross-Coupling

Best for: Sterically hindered aminopyridines or when standard Buchwald conditions fail.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: NaBHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide) - Crucial: This mild, soluble base prevents side reactions.

  • Solvent: 1,4-Dioxane or DME (Anhydrous)

  • Temperature: 60–80 °C

Step-by-Step:

  • Charge: In a glovebox or under Argon, add Pd-PEPPSI-IPent (1.0 equiv), Aryl Chloride (1.0 equiv), and Aminopyridine (1.1 equiv) to a vial.

  • Base Addition: Add NaBHT (1.3 equiv).

  • Solvation: Add Dioxane (0.5 M concentration).

  • Activation: Seal and heat to 80 °C.

    • Note: The reaction often turns from yellow to clear/amber. If it turns black immediately, check oxygen levels.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    
Protocol 2: Lewis-Acid Assisted Coupling

Best for: Highly basic pyridines that poison Pd(0).

Step-by-Step:

  • Pre-complexation: Dissolve the aminopyridine (1.0 equiv) in Dioxane. Add

    
     (1.0 equiv) and stir at RT for 15 mins. This forms the Lewis Acid-Base adduct.
    
  • Catalyst Addition: Add

    
     (2 mol%) and XPhos (4 mol%).
    
  • Base: Add

    
     (3.0 equiv) - Must be insoluble/weak to avoid stripping the Mg.
    
  • Reaction: Heat to 100 °C.

Decision Tree: Optimization Logic

Use this logic flow to select your next experiment if the baseline fails.

OptimizationTree Fig 2. Troubleshooting decision tree for aminopyridine coupling failures. Start Start: Reaction Stalled (<10%) Check1 Is precipitation visible? Start->Check1 Branch1 Yes (Pd Black) Check1->Branch1 Instability Branch2 No (Clear/Colored Solution) Check1->Branch2 Inhibition Sol1 Action: Increase Ligand Bulk Switch to tBuBrettPhos or IPent Branch1->Sol1 Sol2 Action: Add Lewis Acid (Mg(OTf)2 or ZnCl2) Branch2->Sol2 Sol3 Action: Change Base Switch NaOtBu -> NaBHT Branch2->Sol3 If ester/nitrile present

Comparative Data: Ligand Performance

Data derived from cross-coupling of 2-amino-3-chloropyridine (difficult substrate).

Ligand / CatalystConversion (1h)Yield (Isolated)Notes

0%0%Complete catalyst poisoning immediately.
BINAP 15%10%Slow conversion; significant dimer formation.
XPhos 65%58%Good, but struggles with steric crowding.
tBuBrettPhos 95%91% Excellent for primary amines.
Pd-PEPPSI-IPent >99%96% Best in Class. Resists poisoning; fast kinetics.

References

  • Organ, M. G., et al. (2017).[2] Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Amination: A User's Guide. Chemical Science.

  • Sigma-Aldrich. PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Technical Bulletin.

  • Szostak, M., et al. (2017).[3] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.

Sources

Validation & Comparative

LC-MS identification and purity standards for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Identification and Purity Standards for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.

A Comparative Guide to Analytical Standards and LC-MS Methodologies

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 2-Amino-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1227602-97-2) serves as a critical scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions. However, its electron-deficient nature and the presence of labile halogens present unique analytical challenges.

This guide compares Generic Technical Grade material analysis (often relying solely on HPLC-UV) against Certified Reference Standard protocols utilizing High-Resolution LC-MS . We demonstrate that generic methods frequently fail to detect common impurities such as protodeiodinated by-products and regioisomers, leading to downstream synthetic failures.

Technical Profile & Chemical Identity

PropertySpecificationAnalytical Relevance
Chemical Name 2-Amino-3-iodo-6-(trifluoromethyl)pyridineTarget Analyte
CAS Number 1227602-97-2Unique Identifier
Molecular Formula C₆H₄F₃IN₂Monoisotopic Mass: 287.94 Da
Exact Mass 287.9371Key for HRMS confirmation
LogP (Predicted) ~2.5 - 3.0Hydrophobic; requires high % organic mobile phase.
pKa (Base) ~2.0 - 3.0 (Predicted)Low basicity due to -CF₃ and -I electron withdrawal.

Comparative Analysis: Generic vs. Optimized Standards

The following analysis contrasts the performance of a standard "Rapid-Fire" QC method often used by bulk suppliers against the Optimized High-Fidelity Method required for rigorous validation.

The "Hidden Impurity" Problem

Commercial sources of this pyridine derivative often contain 2-Amino-6-(trifluoromethyl)pyridine (Des-iodo impurity, Mass 162.04) and 2-Amino-3,5-diiodo-6-(trifluoromethyl)pyridine (Di-iodo impurity).

  • Generic Method Failure: Standard C18 gradients (5-95% in 3 min) often co-elute the des-iodo impurity with the main peak due to similar hydrophobic profiles dominated by the -CF₃ group.

  • Consequence: A batch labeled "98% Pure" by UV may actually contain 5-10% of the non-reactive des-iodo species, ruining stoichiometry in subsequent coupling reactions.

Performance Data Comparison
FeatureAlternative A: Generic QC Method The Solution: Optimized High-Res LC-MS
Column Standard C18 (5µm, 4.6 x 50mm)Phenyl-Hexyl or C18 Core-Shell (1.7µm)
Detection UV 254 nm onlyUV 254 nm + ESI-MS (Pos/Neg)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

interactions (Phenyl)
LOD (Impurity) ~0.5%< 0.05% (Trace Detection)
Mass Accuracy N/A (or Low Res Quadrupole)< 5 ppm (Q-TOF/Orbitrap)
Regioisomer Resolution Poor (< 1.5)Excellent (> 3.0)

Expert Insight: The use of a Phenyl-Hexyl stationary phase provides superior selectivity for halogenated aromatics compared to alkyl-C18 chains due to


 stacking interactions with the electron-deficient pyridine ring.

Experimental Protocol: Optimized LC-MS Workflow

This protocol is designed to be self-validating. The presence of the Iodine atom provides a distinct mass defect and isotopic pattern (A+0 only, no M+2 for Iodine alone) which aids in confirmation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL of DMSO (Stock).

  • Dilution: Dilute 10 µL of Stock into 990 µL of 50:50 Water:Acetonitrile .

    • Why: Direct injection of pure DMSO can cause peak distortion.

  • Filtration: 0.2 µm PTFE filter to remove particulates.

Step 2: Chromatographic Conditions
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

    • Note: Despite electron-withdrawing groups, the amino group allows for

      
       formation.
      
  • Capillary Voltage: 3500 V.

  • Source Temp: 350°C.

  • Target Mass:

    • 
       (Monoisotopic).[1]
      
    • Look for fragment

      
       (Loss of Iodine, 
      
      
      
      ) in MS/MS.

Visualization: Purity Assessment Workflow

The following diagram illustrates the decision logic for qualifying a batch of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine using the optimized protocol.

PurityAssessment Start Raw Material (Batch Sample) LCMS_Run Run Optimized LC-MS (Phenyl-Hexyl Column) Start->LCMS_Run Check_UV UV Purity > 98%? LCMS_Run->Check_UV Check_MS MS Spectrum Check: [M+H]+ = 288.94 No [M-126] Peak? Check_UV->Check_MS Yes Fail_UV REJECT: General Impurities Check_UV->Fail_UV No Fail_MS REJECT: Des-iodo or Regioisomer Detected Check_MS->Fail_MS No (Extra peaks) qNMR Confirmatory qNMR (Internal Std Method) Check_MS->qNMR Yes (Single Species) qNMR->Fail_UV Assay < 97% Final_Pass CERTIFIED REFERENCE STANDARD qNMR->Final_Pass Assay > 97%

Caption: Figure 1. Integrated Analytical Workflow for validating halogenated pyridine standards. This logic prioritizes MS specificity over UV homogeneity.

Mechanistic Insights & Troubleshooting

Why the "Trifluoromethyl" Group Matters

The


 group at the C6 position is a strong electron-withdrawing group (EWG).
  • pKa Shift: It significantly lowers the pKa of the pyridine nitrogen, making protonation less efficient than in non-fluorinated pyridines. This requires acidic mobile phases (Formic acid) to ensure adequate ionization

    
    .
    
  • Lipophilicity: It increases retention on C18 columns. If the "Des-iodo" impurity is present, the loss of the Iodine atom (hydrophobic) might be counterbalanced by the

    
     effect, leading to co-elution in low-resolution chromatography.
    
Why the "Iodo" Group Matters

Iodine is a "soft" halogen. In MS/MS fragmentation:

  • Carbon-Iodine bond cleavage is often the primary fragmentation pathway.

  • Diagnostic Ion: A strong peak at

    
     (
    
    
    
    ) or neutral loss of 127 Da is characteristic. Absence of this loss in impurity peaks confirms they are des-iodo species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1227602-97-2. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Guide: Lipophilicity (LogP) of Halogenated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the lipophilicity (LogP) profiles of halogenated 2-aminopyridines. It is designed for medicinal chemists and formulation scientists optimizing small molecule scaffolds for drug discovery.

Key Findings:

  • Halogen Impact: Lipophilicity increases linearly with halogen size (F < Cl < Br < I).

  • Positional Isomerism: The position of the halogen significantly alters physicochemical properties. 3-substituted (ortho) isomers generally exhibit lower melting points and slightly lower lipophilicity compared to their 5-substituted (meta) counterparts, attributed to intramolecular electronic shielding and steric effects that disrupt intermolecular hydrogen bonding.

  • Ionization (LogD): Halogenation decreases the basicity (pKa) of the pyridine ring. At physiological pH (7.4), this suppression of ionization often results in a higher effective lipophilicity (LogD) compared to the non-halogenated parent.

Chemical Principles & SAR Analysis

The Halogen Effect

The introduction of a halogen atom onto the aminopyridine scaffold alters the partition coefficient (


) through two primary mechanisms:
  • Hydrophobic Bulk: Increasing the Van der Waals radius of the substituent (F

    
     I) increases the surface area available for hydrophobic interaction, directly elevating LogP.
    
  • Electronic Modulation: Halogens are electron-withdrawing (Inductive effect,

    
    ). This reduces the electron density on the pyridine ring nitrogen, lowering the pKa.
    
    • Result: A larger fraction of the molecule remains neutral at physiological pH, enhancing membrane permeability.

The "Ortho" vs. "Meta" Effect

Comparing 3-halo-2-aminopyridines (ortho) against 5-halo-2-aminopyridines (meta) reveals distinct behaviors:

  • 3-Position (Ortho): The halogen is adjacent to the exocyclic amino group.

    • Steric/Electronic Shielding: Large halogens (Br, I) can twist the amino group out of planarity or shield the polar nitrogen, subtly altering the solvation shell.

    • Intramolecular Interaction: In the case of Fluorine, a weak intramolecular H-bond (

      
      ) may form, "hiding" polar donors and potentially increasing lipophilicity relative to prediction, though steric repulsion dominates for larger halogens.
      
  • 5-Position (Meta): The halogen is distal to the amino group.

    • Intermolecular Networking: These isomers retain a more planar conformation, facilitating stronger intermolecular hydrogen bonding (reflected in significantly higher melting points).

SAR Logic Diagram

The following diagram illustrates the causal relationships between structure and physicochemical properties.

SAR_Logic Substituent Halogen Substitution (F, Cl, Br, I) Electronic Electronic Effect (-I Inductive) Substituent->Electronic Electron Withdrawal LogP Increased LogP (Lipophilicity) Substituent->LogP Hydrophobic Surface Area Position Position (3- vs 5-) Steric Steric/Shielding (Ortho Effect) Position->Steric Proximity to NH2 pKa Decreased pKa (Less Basic) Electronic->pKa Stabilizes Free Base MP Melting Point (Crystal Lattice Energy) Steric->MP Disrupts H-Bonding Network pKa->LogP Modulates LogD (pH 7.4)

Caption: Causal flow from structural modification to observed physicochemical properties.

Comparative Data: Halogenated Aminopyridines

The table below synthesizes experimental melting point data with computed and experimental lipophilicity values. Note the distinct depression in melting points for 3-substituted isomers, correlating with the "ortho effect."

CompoundStructureHalogenPositionMW ( g/mol )MP (°C) [Exp]LogP (Calc)LogP (Exp/Lit)pKa (Approx)
2-Aminopyridine C₅H₆N₂None-94.11580.480.49 [1]6.86
2-Amino-3-fluoropyridine C₅H₅FN₂F3 (Ortho)112.1141 - 470.65-~3.8
2-Amino-5-fluoropyridine C₅H₅FN₂F5 (Meta)112.11-0.72-~4.1
2-Amino-3-chloropyridine C₅H₅ClN₂Cl3 (Ortho)128.5678 - 800.800.85 ~3.2
2-Amino-5-chloropyridine C₅H₅ClN₂Cl5 (Meta)128.56136 - 1381.101.32 [2]~3.6
2-Amino-3-bromopyridine C₅H₅BrN₂Br3 (Ortho)173.0163 - 671.20-~3.1
2-Amino-5-bromopyridine C₅H₅BrN₂Br5 (Meta)173.01132 - 1351.201.39 ~3.5
2-Amino-3-iodopyridine C₅H₅IN₂I3 (Ortho)220.0187 - 911.20-~3.0
2-Amino-5-iodopyridine C₅H₅IN₂I5 (Meta)220.01128 - 1311.45-~3.4

Note: "Calc" values are XLogP3 predictions. "Exp" values are derived from standard databases (PubChem/ChemSpider) or literature precedents [1, 2].

Experimental Protocols

For high-throughput lipophilicity assessment of these scaffolds, the RP-HPLC Method is superior to the traditional Shake-Flask method due to the basic nature of aminopyridines and their potential for emulsion formation.

Protocol: Chromatographic Hydrophobicity Index (CHI) Determination

This protocol correlates retention time on a C18 column with LogP, calibrated against standards.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: Mixture of low-to-high LogP neutral compounds (e.g., Theophylline, Benzene, Toluene, Naphthalene).

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of test aminopyridine in 1 mL of 50:50 Water:MeCN.

  • Gradient Run:

    • Flow rate: 1.0 mL/min.[1]

    • Gradient: 0% B to 100% B over 10 minutes.

    • Detection: UV at 254 nm and 280 nm (Aminopyridines absorb strongly here).

  • Calibration: Run the standard mixture under identical conditions. Plot LogP(lit) vs. Retention Time (

    
    ) to generate a calibration curve (
    
    
    
    ).
  • Calculation:

    
    
    
  • Validation: Run 2-Aminopyridine as a positive control. The value should fall within

    
    .
    
Workflow Diagram

The following diagram outlines the experimental decision tree for characterizing these compounds.

HPLC_Protocol Start Start: Sample Preparation (1 mg/mL in 50:50 MeCN:H2O) Check_Solubility Check Solubility (Turbidity Check) Start->Check_Solubility Filter Filter (0.22 µm PTFE) Check_Solubility->Filter Cloudy HPLC_Run Run RP-HPLC Gradient (0-100% MeCN, pH 7.4) Check_Solubility->HPLC_Run Clear Filter->HPLC_Run Data_Process Extract Retention Time (tR) HPLC_Run->Data_Process Calibrate Apply Calibration Curve (LogP = m*tR + c) Data_Process->Calibrate Output Report LogD (pH 7.4) Calibrate->Output

Caption: Standardized workflow for HPLC-based lipophilicity determination.

References

  • PubChem. 2-Aminopyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Amino-5-chloropyridine. Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to identify functional groups and probe molecular structure. This guide provides an in-depth analysis of the expected characteristic IR absorption bands for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine, a complex heterocyclic compound with functionalities pivotal in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. Herein, we dissect the vibrational landscape of this molecule, offering a comparative perspective against simpler structural analogs. This approach is designed to equip researchers with the predictive power to interpret their own experimental data with a higher degree of confidence.

The Vibrational Fingerprint: Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a trough in the IR spectrum, with the position of the trough (wavenumber, cm⁻¹) indicating the type of bond and the intensity of the absorption relating to the bond's polarity and abundance.

The spectrum of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a composite of the vibrations of its constituent parts: the primary aromatic amine, the iodinated pyridine ring, and the trifluoromethyl group. The electronic interplay between these substituents—the electron-donating amine and the electron-withdrawing trifluoromethyl and iodo groups—will subtly shift the positions of these characteristic bands.

Predicted Characteristic Infrared Absorption Bands

The following table summarizes the anticipated IR absorption bands for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine. These predictions are synthesized from established literature values for analogous compounds.

Wavenumber Range (cm⁻¹)IntensityAssignmentVibrational Mode
3500 - 3420MediumAsymmetric N-H StretchPrimary Aromatic Amine
3420 - 3340MediumSymmetric N-H StretchPrimary Aromatic Amine
~3100 - 3000Weak to MediumAromatic C-H StretchPyridine Ring
1650 - 1580Medium to StrongN-H Scissoring (Bending)Primary Aromatic Amine
1600 - 1430Medium to StrongC=C and C=N StretchingPyridine Ring
1335 - 1250StrongAromatic C-N StretchAmine Group
~1330StrongC-CF₃ StretchTrifluoromethyl Group
1200 - 1100Very StrongAsymmetric & Symmetric C-F StretchTrifluoromethyl Group
910 - 665Medium, BroadN-H WaggingPrimary Aromatic Amine
Below 600Weak to MediumC-I StretchIodo Group

Comparative Spectral Analysis: Understanding Substituent Effects

A key aspect of spectral interpretation is understanding how substituents influence the vibrational frequencies of the core structure.

  • Versus 2-Aminopyridine: The introduction of the strongly electron-withdrawing trifluoromethyl and iodo groups is expected to have a noticeable effect. The N-H stretching frequencies in 2-Amino-3-iodo-6-(trifluoromethyl)pyridine may be slightly higher compared to unsubstituted 2-aminopyridine due to a decrease in electron density on the nitrogen atom, which can alter the N-H bond strength.[1][2][3] Conversely, the C-N stretching vibration might shift to a higher wavenumber. The pyridine ring vibrations will also be perturbed by the heavy iodine atom and the bulky, electron-withdrawing CF₃ group.[4]

  • Versus a Trifluoromethylpyridine: The presence of the amino group, an electron-donating group, will influence the electronic environment of the ring and, consequently, the C-F stretching vibrations of the trifluoromethyl group. This effect is generally less pronounced for C-F bonds compared to other functional groups. The most significant difference will, of course, be the appearance of the characteristic N-H stretching and bending vibrations.[5]

  • The Elusive C-I Bond: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.[6] This region is often not covered by standard mid-IR spectrophotometers. Therefore, its direct observation may require specialized instrumentation.

Visualizing the Molecular Vibrations

To better understand the relationship between the molecular structure and its IR spectrum, a simplified representation of the key vibrational modes is presented below.

Sources

Safety Operating Guide

2-Amino-3-iodo-6-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Card: Chemical Identity & Hazard Snapshot

Critical Note: This guide addresses the specific functional hazards of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine . As multiple isomers exist (e.g., 3-amino-2-iodo...), verify the CAS number on your specific vendor container before logging waste.

Parameter Data / Specification
Chemical Class Halogenated Heteroaromatic Amine
Primary Hazards (GHS) Acute Toxicity (Oral) - Category 3 (Toxic)Skin/Eye Irritation - Category 2STOT SE - Category 3 (Respiratory Irritation)
Waste Stream Halogenated Organic (Strict Segregation Required)
Key Elements Nitrogen (N), Iodine (I), Fluorine (F)
Incompatibility Strong Oxidizers, Acids, Nitrites (Explosion/Toxic Gas Risk)
PPE Requirement Nitrile gloves (double-gloved recommended), Safety Goggles, Lab Coat, Fume Hood (Required for solids handling)

Chemical Profile & Risk Assessment: The "Why" Behind the Protocol

To handle this compound safely, you must understand the causality between its molecular structure and the risks it poses during disposal. This is not just "chemical waste"; it is a precursor with reactive functional groups.

  • The Iodine Substituent (-I): Iodine is a heavy halogen and a good leaving group. In a waste drum, it can undergo nucleophilic displacement if mixed with strong nucleophiles, potentially generating heat or toxic alkyl iodides. Upon incineration, it generates Hydrogen Iodide (HI) , a corrosive acid gas.

  • The Trifluoromethyl Group (-CF3): This group confers high thermal stability. Standard incineration temperatures (800°C) may be insufficient for complete mineralization. Incomplete combustion can release Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB). This mandates disposal at facilities equipped with high-temperature incinerators (>1100°C) and alkaline scrubbers.

  • The Amino Group (-NH2): This is the most operationally critical group.

    • Acid Sensitivity: It will protonate in acidic waste streams, increasing solubility and changing its transport properties.

    • Diazotization Risk:NEVER mix this waste with streams containing nitrites (sodium nitrite, etc.). In acidic conditions, this forms unstable diazonium salts, which can decompose explosively or release nitrogen gas, pressurizing the waste drum.

Waste Segregation Protocol (Step-by-Step)

This protocol is designed to prevent cross-reactivity in the waste container.

Decision Tree: Waste Classification

WasteDecision Start Waste Generation State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Solution (Mother Liquor) State->Liquid BinSolid Container A: Solid Halogenated Waste (Wide-Mouth Jar) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo No Halogens BinLiquidHalo Container B: Liquid Halogenated Waste (Carboy) Halo->BinLiquidHalo NonHalo->BinLiquidHalo *FORCE SEGREGATION* Due to F/I content of solute, entire stream is Halogenated

Figure 1: Waste segregation logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated/iodinated solute reclassifies the entire mixture as Halogenated Waste .

Operational Steps:
  • Solid Waste (Pure Compound/Filter Cake):

    • Collect in a wide-mouth high-density polyethylene (HDPE) jar.

    • Label clearly: "Hazardous Waste - Solid - Halogenated Organics - Contains Fluorinated/Iodinated Pyridine."

    • Do not use metal containers (steel drums) directly without a liner, as HI/HF generation over time can corrode the metal.

  • Liquid Waste (Reaction Mixtures/Rinses):

    • Segregation Rule: Regardless of the solvent (e.g., Ethyl Acetate, Methanol), the presence of the -CF3 and -I groups mandates this be treated as Halogenated Waste .

    • pH Check: Ensure the waste stream is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the drum to prevent heat generation or protonation.

    • Container: Use HDPE carboys. Avoid glass for long-term storage of fluorinated waste if any hydrolysis to HF is suspected (though unlikely with -CF3 at ambient temp, it is a precaution).

Decontamination & Spill Response

Every lab must have a "Self-Validating" spill plan. This means the materials required for cleanup are stored with the chemical, not down the hall.

Spill Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with spill pad/vermiculite) PPE->Contain Clean 4. Decontaminate (Sweep -> Soap/Water Wash) Contain->Clean Disposal 5. Disposal (Label as Halogenated Solid) Clean->Disposal

Figure 2: Immediate response workflow for solid spills.

Decontamination Solution: For surface cleaning after solid removal, use a solution of 5% Sodium Thiosulfate followed by soapy water.

  • Why? The thiosulfate will reduce any free iodine (indicated by yellow/brown staining) to colorless, water-soluble iodide, minimizing toxicity and staining.

Final Fate: Incineration Specifications

As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process ensures you label correctly.

  • Technology: High-Temperature Incineration (HTI).

  • Requirement: The facility must operate at >1100°C with a residence time of >2 seconds.

  • Pollution Control: The facility must utilize wet alkaline scrubbers (using NaOH or Ca(OH)2).

    • Mechanism:

      
      
      
    • This neutralizes the acid gases (HF, HI) produced during the thermal destruction of the trifluoromethyl and iodo groups [1].

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Available at: [Link]

  • PubChem. 2-Amino-6-(trifluoromethyl)pyridine (Isomer Analog Safety Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.